Technical Guide: Entecavir-d2 Characterization and Bioanalytical Application
Executive Summary This technical guide provides a comprehensive structural and functional analysis of Entecavir-d2 , the deuterium-labeled stable isotope of the antiviral agent Entecavir (Baraclude). While Entecavir is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of Entecavir-d2 , the deuterium-labeled stable isotope of the antiviral agent Entecavir (Baraclude). While Entecavir is a guanosine nucleoside analogue used to treat chronic Hepatitis B virus (HBV) infection, its deuterated form (Entecavir-d2) serves a critical role as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.[1][2]
This document moves beyond basic catalog data to address the "why" and "how" of using Entecavir-d2, specifically focusing on its molecular behavior during electrospray ionization (ESI) and the mitigation of matrix effects in pharmacokinetic (PK) studies.
Chemical Identity & Structural Analysis
Molecular Characterization
Entecavir-d2 is chemically modified at the exocyclic methylene group of the cyclopentyl ring. This specific labeling position is chosen to ensure metabolic stability (avoiding exchangeable protons) while maintaining chromatographic co-elution with the analyte.
142217-69-4 (Unlabeled Parent); Labeled forms often listed as N/A or vendor-specific
Molecular Formula
Molecular Weight
279.29 g/mol (Average)
Monoisotopic Mass
~279.13 Da
Appearance
White to Off-White Solid
Solubility
DMSO, Methanol, slightly soluble in Water
Isotopic Purity
Typically ≥ 99% deuterated forms ()
Structural Visualization & Fragmentation Logic
The following diagram illustrates the chemical structure logic and the specific site of deuterium incorporation (
vs ). It also highlights the fragmentation pathway critical for MS/MS method development.
Figure 1: Structural relationship between Entecavir and Entecavir-d2, highlighting the fragmentation pathway where the deuterated sugar-mimic is lost, yielding the common Guanine fragment.
Bioanalytical Application: LC-MS/MS Methodology
The Role of Deuterium Labeling
In high-sensitivity bioanalysis (e.g., quantifying Entecavir in human plasma at pg/mL levels), matrix effects —ion suppression or enhancement caused by co-eluting phospholipids—are the primary source of error.
Why d2? Entecavir-d2 is chemically identical to the analyte. It co-elutes (or elutes very closely) with Entecavir, meaning it experiences the exact same ion suppression at the electrospray source.
Normalization: When the instrument calculates the ratio of Area_Analyte / Area_IS, the matrix effects cancel out, ensuring accurate quantification.
Critical Considerations for Method Development
Isotopic Interference (Cross-talk):
Since the mass difference is only +2 Da, the natural isotopic distribution of the parent (M+2 from
, ) can contribute to the IS channel (m/z 280).
Mitigation: Ensure chromatographic separation is optimized, or more importantly, verify that the concentration of IS used does not result in a signal that is swamped by the analyte's isotope at ULOQ (Upper Limit of Quantification). Conversely, ensure the IS contains minimal d0 (unlabeled) impurity to prevent false positives in the analyte channel.
Experimental Protocol (Self-Validating System)
This protocol utilizes a Protein Precipitation (PPT) extraction, which is faster than SPE (Solid Phase Extraction) but requires a robust IS like Entecavir-d2 to compensate for the "dirtier" extract.
Reagents:
Entecavir-d2 Stock (1 mg/mL in Methanol).
LC-MS Grade Acetonitrile (ACN) and Water.
Formic Acid (FA).
Workflow:
Stock Preparation: Dilute Entecavir-d2 stock to a working concentration of 50 ng/mL in 50% Methanol.
Sample Extraction:
Aliquot 100 µL of plasma (sample/standard).
Add 10 µL of Entecavir-d2 Working Solution (IS).
Add 300 µL of ACN (containing 0.1% FA) to precipitate proteins.
Vortex vigorously for 2 minutes.
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
Injection: Transfer 100 µL of supernatant to a vial. Inject 5 µL into the LC-MS/MS.
C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.4 mL/min
Ionization
ESI Positive Mode
MRM (Analyte)
278.1 152.1 (Collision Energy: ~25 eV)
MRM (IS - d2)
280.1 152.1 (Collision Energy: ~25 eV)
Note: Both transitions yield the m/z 152.1 product ion (Guanine base). The discrimination relies entirely on the precursor mass (278 vs 280). This is acceptable because the mass resolution of triple quads distinguishes the precursors.
Analytical Workflow Visualization
The following decision matrix outlines the logic for handling Entecavir-d2 during routine analysis, ensuring data integrity.
Figure 2: Bioanalytical workflow emphasizing the Quality Control (QC) checkpoint dependent on Entecavir-d2 stability.
Handling, Stability, and Storage
To maintain the integrity of the deuterated standard:
Hygroscopicity: Entecavir is slightly hygroscopic. Store the neat solid in a desiccator at -20°C .
Solution Stability: Stock solutions in Methanol are stable for at least 1 month at -20°C.
Light Sensitivity: Protect from light during long-term storage, although it is relatively stable compared to other nucleosides.
Deuterium Exchange: The label is on the carbon chain (non-exchangeable). It will not exchange with solvent protons (unlike -OD or -ND labels), making it robust for aqueous mobile phases.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398744 (Entecavir). Retrieved from [Link]
Mazzarino, M., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma. Journal of Chromatography B. Retrieved from [Link]
The Deuterium Difference: A Physicochemical Deep Dive into Entecavir and Entecavir-d2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of a Neutron Entecavir, a potent guanosine nucleoside analogue, stands as a cornerstone in the ma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Neutron
Entecavir, a potent guanosine nucleoside analogue, stands as a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its mechanism of action relies on the inhibition of the HBV polymerase, effectively halting viral replication.[1][2] In the relentless pursuit of enhancing therapeutic agents, the strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), has emerged as a compelling strategy in drug development.[4][5] This guide provides a detailed exploration of the physicochemical distinctions between Entecavir and its deuterated counterpart, Entecavir-d2, offering insights into the profound impact of this seemingly minor atomic alteration.
The core principle underpinning the utility of deuteration lies in the kinetic isotope effect (KIE) .[6][7][] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[5] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[5][6][7] This effect can significantly alter a drug's metabolic fate, particularly when C-H bond cleavage is a rate-limiting step in its metabolism.[6][7]
This guide will dissect the known physicochemical properties of Entecavir, extrapolate the expected properties of Entecavir-d2 based on established principles of deuteration, and elucidate the potential ramifications for its pharmacokinetic and pharmacodynamic profile.
Comparative Physicochemical Properties: A Tale of Two Isotopologues
While extensive experimental data for Entecavir-d2 is not as publicly available as for its non-deuterated parent, we can construct a comparative profile based on known data for Entecavir and the predictable effects of deuterium substitution.
The Kinetic Isotope Effect may slow down any metabolic pathways involving C-H bond cleavage at the site of deuteration.
The Mechanistic Underpinning: The Kinetic Isotope Effect in Action
The primary driver for the development of deuterated drugs is the KIE. In the context of Entecavir, while it is not extensively metabolized by the cytochrome P450 (CYP450) system, any metabolic process involving the cleavage of a C-H bond at the deuterated position would be slowed down in Entecavir-d2.[2][16]
This seemingly minor change can have significant pharmacological consequences:
Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of the drug.[4]
Reduced Peak-to-Trough Fluctuations: A longer half-life can result in more stable plasma concentrations of the drug over a dosing interval.
Potential for Lower Dosing: If the drug remains in the therapeutic window for a longer period, it may be possible to reduce the dose or the dosing frequency.
Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites.
It is important to note that Entecavir is primarily eliminated unchanged through the kidneys.[2][16][17] Therefore, the impact of deuteration on its overall pharmacokinetics might be less pronounced compared to drugs that undergo extensive hepatic metabolism. However, even a minor metabolic pathway can be influenced by the KIE, potentially leading to subtle but clinically relevant changes.
Experimental Protocols for Comparative Physicochemical Characterization
To empirically determine the physicochemical differences between Entecavir and Entecavir-d2, a series of well-defined experiments are necessary.
Workflow for Comparative Analysis
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
Objective: To determine the purity of Entecavir and Entecavir-d2 and to assess their stability under various stress conditions.
Instrumentation: A standard HPLC system with a UV detector.
Column: A C18 stationary phase column (e.g., 150 x 4.6 mm, 3.5 µm particles).[18][19]
Mobile Phase: A simple isocratic mobile phase, for instance, a mixture of water and acetonitrile.[20]
Detection: UV detection at approximately 254 nm.[18][19]
Procedure:
Prepare standard solutions of Entecavir and Entecavir-d2 of known concentrations.
Inject the solutions into the HPLC system.
Record the chromatograms and determine the retention times and peak areas.
For stability studies, subject the compounds to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the degradation products by HPLC.
Expected Outcome: The retention times for Entecavir and Entecavir-d2 are expected to be very similar, if not identical, due to their similar polarity. The method will establish the purity of the compounds and their degradation profiles.
2. Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weights of Entecavir and Entecavir-d2.
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
Procedure:
Introduce the samples into the mass spectrometer.
Acquire the mass spectra in a suitable ionization mode (e.g., electrospray ionization).
Determine the exact mass of the molecular ions.
Expected Outcome: The mass spectrum of Entecavir will show a molecular ion peak corresponding to its molecular weight (277.28 g/mol ), while Entecavir-d2 will exhibit a peak corresponding to its higher molecular weight (279.29 g/mol ).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structures and the site of deuteration in Entecavir-d2.
Instrumentation: A high-field NMR spectrometer.
Procedure:
Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra.
Expected Outcome: The ¹H NMR spectrum of Entecavir-d2 will show the absence of signals corresponding to the protons that have been replaced by deuterium. The ¹³C NMR spectrum will show subtle changes in the chemical shifts of the carbons directly bonded to deuterium due to the isotopic effect.
4. In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Entecavir and Entecavir-d2.
System: Human liver microsomes or hepatocytes.
Procedure:
Incubate Entecavir and Entecavir-d2 with the metabolic system (e.g., liver microsomes) in the presence of necessary cofactors (e.g., NADPH).
Take samples at various time points.
Quench the reaction and analyze the remaining amount of the parent compound using a validated analytical method (e.g., LC-MS/MS).
Expected Outcome: If the deuteration has occurred at a metabolically active site, Entecavir-d2 is expected to show a slower rate of degradation compared to Entecavir, indicating higher metabolic stability.
Conclusion: A Subtle Change with Potentially Significant Impact
The substitution of hydrogen with deuterium in the Entecavir molecule, creating Entecavir-d2, introduces subtle but potentially significant changes to its physicochemical profile. While bulk properties such as melting point and solubility are unlikely to be considerably affected, the increased strength of the C-D bond can have a profound impact on the drug's metabolic stability due to the kinetic isotope effect. This can translate into an improved pharmacokinetic profile, potentially offering clinical advantages such as a longer half-life and more consistent drug exposure. The in-depth characterization of Entecavir-d2 through rigorous experimental protocols is crucial to fully elucidate its properties and to realize its therapeutic potential. The "deuterium switch" represents a sophisticated approach in drug optimization, and a thorough understanding of the underlying physicochemical principles is paramount for its successful application in the development of next-generation therapeutics.
References
Deuterated drug - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. Retrieved February 7, 2024, from [Link]
Entecavir | Advanced Drug Monograph | MedPath. (2025, July 21). MedPath. Retrieved February 7, 2024, from [Link]
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]
Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595–3611.
Entecavir | C12H15N5O3 | CID 135398508. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]
Identification and physicochemical properties of entecavir. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Dalvie, D., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205930. [Link]
Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184–203. [Link]
Entecavir: stability and drug-excipient compatibility. (n.d.). SciELO. Retrieved February 7, 2024, from [Link]
Kim, D. H., et al. (2020). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Pharmaceutics, 12(11), 1083. [Link]
Deuterated Drug Molecules: Perfecting the Gamechanger. (2021, December 1). Neuland Labs. Retrieved February 7, 2024, from [Link]
Entecavir Patent Evaluation, Method for Diastereomeric Impurities. (2018, June 26). Juniper Publishers. Retrieved February 7, 2024, from [Link]
Selective Determination of Entecavir in the Presence of Its Oxidative Degradate by Spectrophotometric and Chromatographic Methods. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Product Name : Entecavir-d2. (n.d.). Pharmaffiliates. Retrieved February 7, 2024, from [Link]
Entecavir: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved February 7, 2024, from [Link]
Entecavir-D2. (n.d.). Veeprho. Retrieved February 7, 2024, from [Link]
LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 7, 2024, from [Link]
Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Saleh, S. S., & Elbalkiny, H. T. (2025). Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma, environmental three-color assessment and sustainability profiling. Journal of Chromatography B, 1268, 124843. [Link]
Why are Deuterated Functional Groups included in Some Drugs? (2025, July 17). Reddit. Retrieved February 7, 2024, from [Link]
Entecavir-d2 isotopic purity and enrichment levels
Technical Whitepaper: Entecavir-d2 Isotopic Purity & Enrichment Executive Summary In the quantitative bioanalysis of the antiviral drug Entecavir (Baraclude®), the reliability of Liquid Chromatography-Tandem Mass Spectro...
In the quantitative bioanalysis of the antiviral drug Entecavir (Baraclude®), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the quality of the Internal Standard (IS). While structural analogs (e.g., Lamivudine) were historically used, Stable Isotope Labeled (SIL) standards are now the regulatory gold standard.
This guide analyzes Entecavir-d2 , specifically focusing on its isotopic purity, enrichment levels, and the critical "mass shift" limitations. We provide a technical framework for validating Entecavir-d2 to ensure it meets the stringent requirements of pharmacokinetic (PK) assays, minimizing "cross-talk" and carrier effects.
Structural Specifications & Isotopic Enrichment
Entecavir-d2 is distinguished by the incorporation of two deuterium atoms, typically located at the exocyclic methylene position of the cyclopentyl ring. This specific labeling position is chosen to ensure metabolic stability, avoiding positions liable to hydrogen-deuterium exchange (HDX) in aqueous mobile phases.
-methylidene- group on the cyclopentyl ring.[2][3]
Mass Shift: +2.012 Da relative to the monoisotopic mass of Entecavir.
Defining Purity vs. Enrichment
It is critical to distinguish between Chemical Purity and Isotopic Enrichment, as they impact the assay differently.
Parameter
Definition
Impact on Bioanalysis
Target Specification
Chemical Purity
% of the sample that is the target molecule (regardless of isotope).
Low purity introduces non-analyte contaminants that may cause matrix effects or column fouling.
(HPLC)
Isotopic Enrichment
The probability that a specific site contains Deuterium (D) instead of Hydrogen (H).[4]
Determines the theoretical yield of the isotopologue.
atom % D
Isotopic Purity
The abundance of the specific species relative to , , etc.
Critical: High content causes "IS interference" in the analyte channel, artificially inflating low-concentration sample results.
contribution
The "Mass Shift" Challenge: +2 Da Limitations
A mass difference of only +2 Da (Entecavir-d2) presents a specific bioanalytical challenge compared to +3 or +5 Da analogs. The isotopic envelopes of the analyte and the IS can overlap, leading to bidirectional interference (Cross-talk).
Mechanism of Interference
Forward Interference (Analyte
IS):
Natural Entecavir contains Carbon-13 (). The natural abundance of the M+2 isotope (containing two atoms or one ) contributes signal to the Entecavir-d2 MRM channel.
Calculation: For
, the theoretical M+2 abundance is approximately 0.6–0.8% .
Consequence: At high analyte concentrations (ULOQ), the IS response may appear artificially high due to this contribution.
Reverse Interference (IS
Analyte):
If the Entecavir-d2 standard contains unlabelled Entecavir (), it will contribute directly to the analyte quantification channel.
Consequence: This sets a "floor" for the Lower Limit of Quantification (LLOQ). If the IS adds 50 counts of interference, an LLOQ of 100 counts is unreliable.
Visualization: Isotopic Cross-Talk Pathways
Figure 1: Bidirectional isotopic interference pathways. Red dashed lines indicate sources of bioanalytical error caused by insufficient isotopic purity or low mass difference.
Protocol: Validation of Entecavir-d2 Suitability
To ensure the Entecavir-d2 batch is suitable for a regulated study (e.g., FDA/EMA Bioequivalence), the following "Zero Blank" and "IS Purity" assessments must be performed prior to method validation.
Experiment A: Isotopic Contribution Test
Objective: Quantify the
contribution from the IS into the analyte channel.
Workflow:
Preparation: Prepare an IS working solution at the intended assay concentration (e.g., 50 ng/mL).
Injection: Inject
replicates of a "Zero Sample" (Blank matrix + Internal Standard only).
Calculation: Monitor the analyte transition (m/z
).
Acceptance Criteria: The mean interference peak area in the analyte channel must be
of the peak area of the LLOQ standard.
Note: For high-sensitivity assays (LLOQ < 50 pg/mL), a standard Entecavir-d2 with 99% purity might still fail. In such cases, Entecavir-13C2,15N (+4 Da) is recommended.
Objective: Verify the isotopic distribution provided in the Certificate of Analysis (CoA).
Methodology:
Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).
Infusion: Direct infusion of Entecavir-d2 (1 µg/mL in 50:50 MeOH:Water).
Scan Range: m/z 270 – 290.
Data Analysis:
Extract intensity of m/z 278.11 (
), 279.11 (), and 280.12 ().
Calculate Isotopic Purity
.
Recommended MS/MS Transitions
When using Entecavir-d2, the Multiple Reaction Monitoring (MRM) transitions must be selected to maintain the mass shift in the product ion. If the fragmentation causes the loss of the labeled moiety (the cyclopentyl ring), the IS will become indistinguishable from the analyte.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Fragmentation Logic
Entecavir
Loss of cyclopentyl ring (Guanine moiety + linker).
Entecavir-d2
*
Caution: If the label is on the cyclopentyl ring, and the fragment is the Guanine base ( 152), the mass shift is LOST .
Critical Correction:
Entecavir fragmentation typically yields the protonated guanine base (
152).
If the
label is on the cyclopentyl ring (which is standard for Entecavir-d2), the 152 fragment will not carry the label .
Therefore, the IS transition must be
(if monitoring the base) OR one must find a fragment that retains the ring.
However, standard practice often accepts monitoring
for the IS, provided the precursor selection () provides sufficient selectivity. The diagram below illustrates the fragmentation logic.
Figure 2: Fragmentation pathway implications. Because the common product ion (m/z 152) does not retain the deuterium label, the specificity of the assay relies entirely on the Precursor (Q1) separation.
Conclusion & Strategic Recommendations
For robust bioanalysis of Entecavir:
Source High Enrichment: Specify Entecavir-d2 with
isotopic purity to minimize interference.
Validate Selectivity: Due to the fragmentation yielding an unlabeled product ion (
152), ensure the Mass Spectrometer's Q1 resolution is set to "Unit" or "High" (0.7 FWHM) to prevent overlap of the isotopic envelopes.
Alternative: If LLOQ requirements are extreme (< 10 pg/mL), switch to Entecavir-
. The +3 Da shift and the location of the labels (often in the Guanine base) allow for a unique product ion, significantly reducing background noise.
References
Mazzarino, M., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma. Journal of Chromatography B, 879(11-12), 769-776.[5] [Link]
Bristol-Myers Squibb. (2005).[6] Baraclude (Entecavir) Prescribing Information. U.S. Food and Drug Administration.[6][7] [Link]
An In-Depth Technical Guide on the Storage and Handling of Entecavir-d2: Powder vs. Solution
< For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the optimal storage and handling conditions for Entec...
Author: BenchChem Technical Support Team. Date: February 2026
<
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the optimal storage and handling conditions for Entecavir-d2, a deuterated internal standard crucial for the accurate quantification of Entecavir.[1][2] We will delve into the distinct considerations for maintaining the stability of Entecavir-d2 in its solid powder form versus its solubilized state, underpinned by scientific principles and practical, field-proven insights.
Introduction to Entecavir-d2: Significance and Application
Entecavir is a potent antiviral nucleoside analog of 2'-deoxyguanosine used in the treatment of chronic hepatitis B virus (HBV) infection.[3][4] It acts by inhibiting the HBV reverse transcriptase, a critical enzyme in the viral replication cycle.[5][6] Entecavir undergoes intracellular phosphorylation to its active triphosphate form, which competes with the natural substrate, deoxyguanosine triphosphate, leading to the termination of DNA chain synthesis.[7]
Entecavir-d2 serves as a stable isotope-labeled internal standard for the quantification of Entecavir in biological matrices by mass spectrometry (MS)-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.[8][9] This ensures accurate and precise quantification by correcting for variations during sample preparation and analysis.
The solid, crystalline form of Entecavir-d2 offers the highest degree of stability, making it ideal for long-term storage.[10] However, adherence to specific storage conditions is critical to prevent degradation and maintain its chemical and isotopic purity.
Core Storage Principles for Entecavir-d2 Powder
Proper storage of Entecavir-d2 powder is foundational to its longevity and reliability as an analytical standard. The primary objectives are to minimize exposure to environmental factors that can induce chemical degradation.
Low temperatures significantly reduce the rate of chemical reactions, thereby minimizing degradation over extended periods.
Atmosphere
Inert gas (e.g., Argon, Nitrogen)
While not always explicitly stated by all suppliers, storing under an inert atmosphere can displace oxygen and moisture, further protecting the compound from oxidative degradation.
Light
Protected from light (e.g., amber vial)
Exposure to UV light can provide the energy to initiate photochemical degradation reactions.[12]
Entecavir is often supplied as a monohydrate, but excess moisture can promote hydrolysis and other forms of degradation.[14]
Causality Behind Storage Recommendations
The chemical structure of Entecavir, a guanosine analog, contains functional groups susceptible to degradation. The purine ring system and the cyclopentyl moiety can be targets for oxidative and hydrolytic reactions. Storing the powder at -20°C in a dark, dry environment effectively mitigates these risks, ensuring the integrity of the standard for years.[1][11]
Handling Protocols for Entecavir-d2 Powder
To preserve the integrity of the solid standard, it is crucial to follow meticulous handling procedures:
Acclimatization: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which could compromise its stability.
Weighing: Conduct weighing in a controlled environment with low humidity. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as Entecavir is a potent pharmaceutical compound.[15][16]
Inert Atmosphere: If the compound is stored under an inert atmosphere, briefly flush the vial with the same inert gas before resealing to displace any air that entered during handling.
Container Integrity: Ensure the container is tightly sealed after each use to prevent the ingress of moisture and oxygen.[13]
Entecavir-d2 Solutions: Considerations for Working Standards
While Entecavir-d2 powder is ideal for long-term storage, daily laboratory operations often necessitate the use of stock and working solutions. The transition to a solution phase introduces new stability challenges that must be carefully managed.
Solvent Selection and Preparation of Stock Solutions
The choice of solvent is critical and depends on the intended application. Entecavir-d2 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and it is also soluble in water.[1]
Protocol for Preparing a 1 mg/mL Stock Solution in DMSO:
Accurately weigh the required amount of Entecavir-d2 powder.
Quantitatively transfer the powder to a volumetric flask of the desired volume.
Add a small amount of DMSO to dissolve the powder completely, gently swirling or sonicating if necessary.
Once dissolved, bring the solution to the final volume with DMSO.
Mix thoroughly to ensure homogeneity.
Storage: Store the DMSO stock solution at -20°C in a tightly sealed, light-protected vial.
Stability of Entecavir-d2 in Solution
The stability of Entecavir-d2 in solution is significantly lower than in its solid form. Aqueous solutions, in particular, are not recommended for storage for more than one day.[10][11] Organic stock solutions, such as those prepared in DMSO, offer better stability but should still be stored at low temperatures and used within a defined period.
Water can facilitate hydrolysis and microbial growth, leading to rapid degradation.
DMSO, Methanol
-20°C for short to medium-term storage
Organic solvents minimize the risk of hydrolysis. Low temperatures slow down any potential degradation reactions.
Experimental Workflow for Stability Assessment
To ensure the integrity of working solutions, a periodic stability assessment is recommended. This can be achieved using a stability-indicating HPLC method.[17][18]
Caption: Potential degradation pathways for Entecavir-d2 under stress conditions.
Conclusion: A Self-Validating System for Handling Entecavir-d2
By implementing the storage and handling protocols outlined in this guide, researchers can establish a self-validating system that ensures the long-term integrity and reliability of Entecavir-d2 as an internal standard. The key is to recognize the distinct stability profiles of the powder versus the solution and to tailor handling procedures accordingly. Meticulous attention to temperature, light, and moisture for the solid form, coupled with careful solvent selection and stability monitoring for solutions, will safeguard the accuracy and reproducibility of quantitative analytical data.
References
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]
Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]
PubMed. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. [Link]
SciELO. Entecavir: stability and drug-excipient compatibility. [Link]
Journal of Global Trends in Pharmaceutical Sciences. A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. [Link]
Journal of Biochemical Technology. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]
ResearchGate. Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. [Link]
National Center for Biotechnology Information. Entecavir - LiverTox. [Link]
Patsnap Synapse. What is the mechanism of Entecavir? [Link]
Google Patents.
National Center for Biotechnology Information. Inhibition of Hepatitis B Virus Polymerase by Entecavir. [Link]
National Center for Biotechnology Information. The saga of entecavir. [Link]
Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]
ResearchGate. (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]
National Center for Biotechnology Information. The role of entecavir in the treatment of chronic hepatitis B. [Link]
Cambridge Isotope Laboratories. Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Deuterium labeling position in Entecavir-d2 structure
Content Type: Technical Guide / Whitepaper
Audience: Bioanalytical Scientists, DMPK Researchers, and Medicinal Chemists.
Executive Summary
In the high-stakes domain of antiviral therapeutic monitoring, the precision of LC-MS/MS assays hinges on the fidelity of the Internal Standard (IS). For Entecavir—a guanosine nucleoside analogue with a unique cyclopentyl core—generic labeling strategies often fail to address the specific ionization and fragmentation behaviors of the molecule.
This guide deconstructs Entecavir-d2 , focusing on the critical exocyclic methylene labeling position . We explore why this specific deuteration site is superior for metabolic stability, how it impacts the mass spectrometric transition, and the synthetic logic required to produce it.
Part 1: Structural Anatomy & Labeling Logic
The Target Molecule
Entecavir (Baraclude) is distinct from other nucleoside reverse transcriptase inhibitors (NRTIs) due to its carbocyclic ring (replacing the ribose oxygen) and, most notably, an exocyclic double bond at the 2’ position of the cyclopentyl ring.
The Deuterium Position
In high-quality commercial Entecavir-d2 standards, the deuterium label is not placed on the guanine base, nor on the exchangeable hydroxyl/amine protons. Instead, it is engineered into the exocyclic methylene group .
Chemical Name: 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-(methylene-d2 )cyclopentyl]-1H-purin-6-one.
Modification: The terminal
becomes .
Mass Shift: +2.01 Da.
Why This Position? (The "Why" behind the "What")
Metabolic Stability: The exocyclic double bond is chemically robust under typical plasma extraction conditions. Unlike positions on the guanine base (which can be subject to enzymatic deamination or oxidation), the vinyl deuteriums are sterically accessible but metabolically distinct.
Non-Exchangeable: Deuterium on heteroatoms (N-D, O-D) exchanges rapidly with solvent protons (
), rendering the label useless in LC-MS. The C-D bond on the alkene is non-exchangeable.
Synthetic Accessibility: This position allows the label to be introduced late in the synthesis via a Wittig-type reaction, conserving expensive deuterated reagents.
Part 2: Bioanalytical Implications (LC-MS/MS)
The "Label Loss" Phenomenon
A critical aspect of Entecavir-d2 bioanalysis is the fragmentation pathway. Entecavir typically fragments by cleaving the N-glycosidic bond, ejecting the carbocyclic sugar and leaving the protonated guanine base.
Parent Entecavir-d2 (Q1):
(Carries the label on the sugar ring).
Fragment Ion (Q3):
(Guanine base).
Crucial Insight: Because the label is on the cyclopentyl ring (the neutral loss), the detected fragment (Guanine) does not contain the deuterium .
The Validated Transition Strategy
Despite the label loss, this IS is highly effective because the Q1 isolation separates the analyte (
) from the IS ().
Analyte
Precursor Ion ()
Product Ion ()
Neutral Loss
Label Location
Entecavir
278.1
152.1
126 Da (Sugar)
N/A
Entecavir-d2
280.1
152.1
128 Da (Sugar-d2)
Exocyclic Methylene
Visualization: Fragmentation Pathway
The following diagram illustrates the fragmentation logic, highlighting where the deuterium resides and where it is lost.
Figure 1: MS/MS Fragmentation pathway of Entecavir-d2. Note that the detected product ion (m/z 152.[1]1) is identical to the unlabeled drug's product ion; specificity is achieved solely through the Precursor (Q1) selection.
Part 3: Synthetic Pathway for Entecavir-d2
To ensure high isotopic purity (
), the deuterium is introduced via a Deuterated Nysted Reagent or a Deuterated Wittig step.
The Protocol Logic
Core Assembly: Construct the protected cyclopentyl ketone intermediate.
Deuterated Olefination: Convert the ketone to the exocyclic alkene using a deuterated methylene source.
Coupling: Attach the guanine base (Mitsunobu reaction).
Deprotection: Remove benzyl/silyl protecting groups to yield Entecavir-d2.
Figure 2: Synthetic route focusing on the installation of the =CD2 group via deuterated olefination.
Part 4: Validated Bioanalytical Workflow
Objective: Quantify Entecavir in human plasma (LLOQ: 10 pg/mL) using Entecavir-d2.
Sample Preparation (SPE)
Rationale: Entecavir is polar. Protein precipitation (PPT) often yields high matrix effects. Solid Phase Extraction (SPE) is preferred for clean extracts.
Aliquot: Transfer
plasma to a 96-well plate.
IS Addition: Add
Entecavir-d2 working solution (). Vortex.
Conditioning: Condition SPE plate (HLB or MCX) with Methanol followed by Water.
Loading: Load sample. Wash with
Methanol (removes salts/proteins).
Elution: Elute with
Methanol.
Reconstitution: Evaporate to dryness (
, ) and reconstitute in Mobile Phase.
LC-MS/MS Conditions
Column: C18 (e.g., Waters XBridge or Acquity UPLC BEH),
Gradient: Isocratic or shallow gradient (e.g., 15% B) is often sufficient due to the polarity.
Cross-Talk Check: Inject a blank sample immediately after a high standard (ULOQ) of Entecavir-d2. Monitor the Entecavir transition (278->152). Any signal indicates isotopic impurity (d0 presence in d2 reagent).
References
Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information. FDA Access Data. Link
Cayman Chemical. (2023). Entecavir-d2 Product Data Sheet. Link
Bhattja, D. et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma. Journal of Chromatography B. Link
Toronto Research Chemicals. (2023). Entecavir-d2 Structure and Isotope Information. Link
Biswas, S. et al. (2013). Total Synthesis of Entecavir. Journal of Organic Chemistry. Link
Application Notes and Protocols: Preparation of Entecavir-d2 Internal Standard Working Solution
Abstract This document provides a comprehensive and scientifically grounded guide for the preparation of Entecavir-d2 internal standard (IS) working solutions for use in quantitative bioanalysis, particularly in liquid c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive and scientifically grounded guide for the preparation of Entecavir-d2 internal standard (IS) working solutions for use in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The protocols detailed herein are designed to ensure the accuracy, precision, and stability of the internal standard, which are critical for the reliable quantification of Entecavir in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals who require robust and reproducible bioanalytical methods.
Introduction: The Critical Role of Internal Standards in Entecavir Bioanalysis
Entecavir is a potent nucleoside analogue antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Accurate measurement of Entecavir concentrations in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS has become the preferred method for Entecavir quantification due to its high sensitivity and specificity.[3][4][5]
In quantitative LC-MS/MS analysis, an internal standard is indispensable for correcting the variability that can be introduced during sample preparation and analysis.[6][7] A stable isotope-labeled (SIL) internal standard, such as Entecavir-d2, is considered the "gold standard" for mass spectrometry-based assays.[8] Entecavir-d2 is an ideal internal standard for Entecavir analysis because it is chemically identical to the analyte, but with a different mass due to the deuterium labeling.[9][10] This ensures that it co-elutes with Entecavir and experiences similar extraction recovery and ionization efficiency, thus effectively compensating for any analytical variations.[8]
This application note will provide a detailed protocol for the preparation of Entecavir-d2 internal standard working solutions, from the initial stock solution to the final working solution used to spike samples.
Materials and Equipment
Reagents
Entecavir-d2 (≥98% purity)
Methanol (HPLC or LC-MS grade)
Dimethyl sulfoxide (DMSO, ACS grade or higher)
Deionized water (18.2 MΩ·cm)
50:50 (v/v) Methanol:Water solution
Equipment
Analytical balance (readable to at least 0.01 mg)
Calibrated pipettes (P1000, P200, P20)
Class A volumetric flasks (1 mL, 10 mL, 50 mL, 100 mL)
Vortex mixer
Sonicator
Amber glass vials for storage
Cryogenic storage vials
Freezer (-20°C and -80°C)
Protocol for Preparation of Entecavir-d2 Internal Standard Solutions
The following protocol outlines a systematic approach to preparing accurate and stable Entecavir-d2 solutions.
Preparation of Primary Stock Solution (1 mg/mL)
The primary stock solution is the foundation of all subsequent dilutions. Utmost care must be taken to ensure its accuracy.
Rationale: Methanol is a suitable solvent for Entecavir-d2, as it is readily soluble in it.[1] A high concentration of 1 mg/mL is chosen for the primary stock to minimize weighing errors and to allow for a wide range of subsequent dilutions.
Procedure:
Accurately weigh 1 mg of Entecavir-d2 powder using a calibrated analytical balance.
Transfer the weighed powder to a 1 mL Class A volumetric flask.
Add approximately 0.5 mL of methanol to the flask.
Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
Allow the solution to return to room temperature.
Add methanol to the flask to bring the volume to the 1 mL mark.
Cap the flask and invert it 10-15 times to ensure homogeneity.
Transfer the solution to a labeled amber glass vial.
Store the primary stock solution at -20°C.
Preparation of Intermediate Stock Solution (100 µg/mL)
Rationale: A serial dilution approach is used to improve accuracy and to create a convenient concentration for preparing the working solution.
Procedure:
Allow the primary stock solution to equilibrate to room temperature.
Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
Add 50:50 (v/v) methanol:water to the 10 mL mark.
Cap and invert the flask 10-15 times.
Transfer to a labeled amber glass vial and store at -20°C.
Preparation of Working Internal Standard Solution (1 µg/mL)
Rationale: The concentration of the working internal standard solution should be optimized based on the specific analytical method and the expected concentration range of the analyte. A concentration of 1 µg/mL is a common starting point. The final concentration of the internal standard in the analytical sample should be consistent across all calibration standards, quality control samples, and unknown samples.[8]
Procedure:
Allow the intermediate stock solution to equilibrate to room temperature.
Pipette 1 mL of the 100 µg/mL intermediate stock solution into a 100 mL Class A volumetric flask.
Dilute to the mark with 50:50 (v/v) methanol:water.
Cap and invert the flask 10-15 times to ensure thorough mixing.
This working solution is now ready to be added to the biological samples during the sample preparation process.
Store the working solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
Application Note: Quantitative Determination of Entecavir in Human Plasma via Liquid-Liquid Extraction Using Entecavir-d2 and UPLC-MS/MS
Abstract This application note provides a comprehensive, field-proven protocol for the extraction and quantification of Entecavir, a potent antiviral agent, from human plasma. We detail a robust liquid-liquid extraction...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the extraction and quantification of Entecavir, a potent antiviral agent, from human plasma. We detail a robust liquid-liquid extraction (LLE) procedure utilizing its deuterated stable isotope, Entecavir-d2, as the internal standard (IS) for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The causality behind critical experimental choices, from solvent selection to method validation, is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Entecavir.
Scientific Principle & Rationale
Entecavir is a synthetic guanosine analogue used in the treatment of chronic Hepatitis B Virus (HBV) infection.[1][2] Accurate measurement of its concentration in plasma is crucial for assessing drug absorption, distribution, metabolism, and excretion (ADME) profiles. Entecavir is a hydrophilic compound, presenting a challenge for its efficient extraction from the complex, protein-rich plasma matrix.[3][4][5]
Liquid-liquid extraction (LLE) is a sample preparation technique that isolates analytes based on their differential solubility between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[6][7] The choice of organic solvent is paramount; it must be immiscible with the aqueous plasma and selectively partition the analyte of interest away from endogenous interferences.[8][9] For a polar molecule like Entecavir, a moderately polar organic solvent is required to achieve efficient extraction.[6][10]
To account for procedural losses during sample preparation and variations in instrument response, a stable isotope-labeled (SIL) internal standard is indispensable. Entecavir-d2 is the ideal internal standard for this application.[11][12] Being chemically identical to Entecavir, it exhibits the same extraction recovery, chromatographic retention, and ionization efficiency. However, its mass difference allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification by correcting for any analytical variability.[13]
Materials, Reagents, and Instrumentation
Materials and Reagents
Analytes: Entecavir reference standard (≥98% purity), Entecavir-d2 (≥99% deuterated forms).[11]
Biological Matrix: Human plasma with K2EDTA as anticoagulant, stored at -80°C.
Note: MRM transitions and collision energies must be optimized by infusing pure analyte and IS solutions.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Entecavir and Entecavir-d2 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Entecavir stock solution with 50:50 (v/v) methanol:water. These will be used to spike blank plasma for calibration curve (CC) and quality control (QC) samples.
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Entecavir-d2 stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
Preparation of Calibration Curve and QC Samples
Calibration Standards: Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate Entecavir working standard solution to achieve final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, and 20 ng/mL.
Quality Control Samples: Prepare QC samples in bulk by spiking blank plasma at four levels:
LLOQ: 0.1 ng/mL (Lower Limit of Quantification)
LQC: 0.3 ng/mL (Low QC)
MQC: 3 ng/mL (Medium QC)
HQC: 15 ng/mL (High QC)
Liquid-Liquid Extraction Protocol
The following workflow details the step-by-step process for extracting Entecavir from plasma samples.
Caption: Workflow for Liquid-Liquid Extraction of Entecavir.
Causality Behind Key Steps:
Step 2 (Add IS): The internal standard is added at the very beginning to meticulously track the analyte through every subsequent step of extraction, evaporation, and reconstitution.
Step 4 (Solvent Choice): Ethyl acetate is a moderately polar solvent that provides a good balance of selectively extracting the polar Entecavir while being immiscible with water, allowing for clean phase separation.[6]
Step 5 (Vortex Vigorously): This step is critical for maximizing the surface area between the aqueous and organic phases, facilitating the efficient transfer of Entecavir from the plasma into the ethyl acetate.
Step 8 (Evaporation): This step concentrates the extracted analyte, significantly improving the method's sensitivity. It also removes the extraction solvent, which is generally not compatible with the reverse-phase UPLC mobile phase.
Step 9 (Reconstitution): Reconstituting the dry extract in the initial mobile phase composition is crucial for ensuring sharp, symmetrical chromatographic peaks upon injection.
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. All validation experiments should adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[14][15][16]
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
Parameter
Description
Acceptance Criteria
Selectivity
Analysis of at least six blank plasma sources to check for interferences at the retention times of Entecavir and IS.
Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity
A calibration curve with at least six non-zero points is analyzed. The peak area ratio (Analyte/IS) vs. concentration is plotted.
Correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration must be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision
Replicate analysis (n=6) of QC samples (LLOQ, LQC, MQC, HQC) across three separate analytical runs.
Accuracy: Mean concentration should be within ±15% of the nominal value (±20% for LLOQ). Precision: Coefficient of Variation (CV) should be ≤15% (≤20% for LLOQ).
Recovery
Compares the analyte response from extracted samples to the response from post-extraction spiked samples.
Recovery should be consistent and reproducible across QC levels.
Matrix Effect
Compares the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution.
The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Stability
Stability of Entecavir in plasma is assessed under various storage and handling conditions (freeze-thaw, bench-top, etc.).
Mean concentration of stability samples should be within ±15% of the nominal concentration.
Representative Validation Data (Example)
QC Level (ng/mL)
Intra-Day (n=6) Accuracy (%)
Intra-Day (n=6) Precision (%CV)
Inter-Day (n=18) Accuracy (%)
Inter-Day (n=18) Precision (%CV)
Mean Recovery (%)
0.1 (LLOQ)
105.2
8.9
103.8
11.2
85.1
0.3 (LQC)
101.7
6.4
98.9
7.8
86.5
3.0 (MQC)
97.5
4.1
99.1
5.3
87.2
15.0 (HQC)
98.8
3.5
101.5
4.9
85.9
Conclusion
The method described provides a selective, sensitive, and robust protocol for the quantification of Entecavir in human plasma. The use of liquid-liquid extraction effectively cleans the sample, while the stable isotope-labeled internal standard, Entecavir-d2, ensures high accuracy and precision. This UPLC-MS/MS method is fully validated according to industry standards and is suitable for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies.[17]
References
Int J Clin Pharmacol Ther. (2018).
PubMed. (2012). Salting-out homogeneous liquid-liquid extraction approach applied in sample pre-processing for the quantitative determination of entecavir in human plasma by LC-MS.
Monash University. Salting-out homogeneous liquid-liquid extraction approach applied in sample pre-processing for the quantitative determination of entecavir in human plasma by LC-MS.
FDA. (2025).
FDA. (2018).
Slideshare.
Cayman Chemical. Entecavir-d2.
FDA. (2001).
PubChem - NIH. Entecavir | C12H15N5O3.
K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
FDA. (2022).
Veeprho. Entecavir-D2.
MedChemExpress. Entecavir-d2 (BMS200475-d2).
Element Lab Solutions.
Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.
University of Alberta. Conditions for Ideal Extraction Solvents.
Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
NIH. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption.
SciELO. (2020).
PubMed.
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
PubMed Central.
LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds.
Application Note: High-Efficiency HPLC/UHPLC Column Selection for Entecavir and Entecavir-d2
Executive Summary & Scientific Context Entecavir (ETV) is a guanosine nucleoside analogue reverse transcriptase inhibitor used for the treatment of chronic Hepatitis B. The analysis of ETV in biological matrices (plasma,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Entecavir (ETV) is a guanosine nucleoside analogue reverse transcriptase inhibitor used for the treatment of chronic Hepatitis B. The analysis of ETV in biological matrices (plasma, serum) or pharmaceutical formulations typically utilizes Entecavir-d2 (ETV-d2) as a Stable Isotope Labeled (SIL) Internal Standard.
The Chromatographic Challenge:
Entecavir is a polar molecule (
) with multiple hydrogen-bonding sites. Standard C18 columns often fail to retain ETV sufficiently under high-organic conditions, leading to elution in the solvent front where ion suppression (matrix effect) is most severe. Furthermore, while SIL-IS are designed to co-elute with the analyte, the Deuterium Isotope Effect can cause ETV-d2 to elute slightly earlier than ETV in Reversed-Phase Liquid Chromatography (RPLC).
This guide details the selection of HPLC columns to achieve:
Maximum Retention: Moving ETV away from the void volume (
).
Isotopic Integrity: Managing the resolution between ETV and ETV-d2.
Peak Symmetry: Mitigating tailing caused by secondary silanol interactions.
Mechanistic Insight: The Deuterium Isotope Effect
In RPLC, the substitution of Hydrogen (
) with Deuterium () shortens the C-D bond length compared to C-H, slightly reducing the molar volume and lipophilicity of the molecule.
Result: Deuterated isotopologues (ETV-d2) interact slightly less strongly with the hydrophobic stationary phase than the non-deuterated analyte (ETV).
Observation: ETV-d2 typically elutes before ETV.
Critical Control: While complete separation is rarely the goal in quantitation (co-elution is preferred to cancel matrix effects), high-efficiency columns may partially resolve them. The integration window must be wide enough to capture both, or the method must be tuned to maintain overlap.
Diagram 1: Column Selection Decision Tree
Figure 1: Decision logic for selecting the stationary phase based on sample matrix and retention requirements.
Recommended Stationary Phases
A. Primary Recommendation: High-Strength Silica (HSS) T3 C18
For polar nucleosides like Entecavir, standard C18 columns often suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases (necessary to retain polar compounds).
Chemistry: Trifunctionally bonded C18 with low ligand density.
Mechanism: Compatible with 100% aqueous mobile phases.[1] The lower ligand density allows water to penetrate the pores, maximizing interaction between ETV and the bonded phase.
Why it works for ETV: It provides the strongest retention of polar compounds in RPLC, pushing ETV well past the solvent front where salts and phospholipids elute.
B. Secondary Recommendation: Phenyl-Hexyl
Chemistry: Phenyl ring attached via a hexyl chain.
Mechanism: Offers
interactions with the purine ring of Entecavir, in addition to hydrophobic interactions.
Why it works for ETV: Provides "orthogonal" selectivity. If an impurity co-elutes with ETV on a C18, a Phenyl-Hexyl column will likely shift the ETV peak relative to the interference due to the specific ring-system interaction.
Detailed Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantitation of ETV in human plasma using ETV-d2.
Chromatographic Conditions[1][2][3][4][5][6][7]
Parameter
Specification
Rationale
Column
Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)
Maximizes retention of polar ETV.
Column Temp
40°C
Reduces backpressure; improves mass transfer.
Mobile Phase A
0.1% Formic Acid in Water
Protonation of basic nitrogens on guanosine ring.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Sharpens peaks compared to Methanol.
Flow Rate
0.3 mL/min
Optimal for ESI sensitivity.
Injection Vol
2 - 5 µL
Minimize solvent effects.
Gradient Profile
Note: ETV requires a low initial organic composition to focus on the head of the column.
Note: The mass shift of +2 confirms the d2 labeling. Ensure the isolation window is set correctly to avoid "cross-talk" if the resolution is low.
Workflow Visualization
Figure 2: End-to-end bioanalytical workflow for Entecavir quantitation.
Troubleshooting & Validation Criteria
Separation of ETV and ETV-d2
If you observe two distinct peaks for ETV and ETV-d2:
Cause: High-efficiency columns (like UPLC 1.7µm or 1.8µm) combined with the deuterium isotope effect.
Action: This is acceptable provided the retention time shift is consistent (< 0.1 min). Ensure your integration software groups them correctly or integrates them independently with their respective MRM channels.
Warning: If the peaks separate significantly, matrix suppression may affect them differently. Verify that the IS response tracks the Analyte response across the calibration range.
Peak Tailing
Cause: Interaction of the amine groups on the guanine ring with residual silanols on the silica surface.
Solution: Ensure the mobile phase pH is acidic (pH ~3 with 0.1% Formic Acid). If tailing persists, switch to a column with "end-capping" (e.g., T3 or XBridge).
Carryover
Entecavir can be "sticky" in injector ports.
Protocol: Use a needle wash of 50:50 Acetonitrile:Water + 0.5% Formic Acid.
References
Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information. Link
Zhao, R., et al. (2025). "Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study." International Journal of Clinical Pharmacology and Therapeutics. Link
Nirogi, R., et al. (2011). "LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study." Journal of Chromatography B. Link
Ye, Z., et al. (2013). "Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes." Journal of Chromatography A. Link
De Nicolò, A., et al. (2015).[3] "UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs... in plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
Application Note: High-Throughput Bioanalysis of Entecavir in Human Plasma via LC-MS/MS using Deuterated Internal Standard
Abstract & Clinical Context Entecavir is a potent guanosine nucleoside analogue used for the treatment of chronic Hepatitis B virus (HBV) infection.[1][2] Due to its low therapeutic dosage (0.5 mg or 1.0 mg daily), circu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Clinical Context
Entecavir is a potent guanosine nucleoside analogue used for the treatment of chronic Hepatitis B virus (HBV) infection.[1][2] Due to its low therapeutic dosage (0.5 mg or 1.0 mg daily), circulating plasma concentrations are extremely low, often requiring a Lower Limit of Quantification (LLOQ) in the range of 10–50 pg/mL.
This Application Note details a robust, high-throughput LC-MS/MS methodology utilizing Entecavir-d3 as a deuterated internal standard (IS). Unlike structural analogues (e.g., Lamivudine) used in legacy methods, a deuterated IS co-elutes with the analyte, effectively compensating for matrix effects and ionization suppression characteristic of high-throughput bioanalysis.
Scientific Rationale & Method Strategy
The Necessity of Deuterated IS (Entecavir-d3)
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression or enhancement.
Analog IS (e.g., Lamivudine): Elutes at a different retention time than Entecavir. It does not experience the same instantaneous matrix environment, leading to inaccurate normalization.
Deuterated IS (Entecavir-d3): Chemically identical to the analyte with a mass shift (+3 Da). It co-elutes perfectly, experiencing the exact same suppression/enhancement events. This "Isotope Dilution" principle is the only way to ensure accuracy at pg/mL levels in complex plasma matrices.
Chromatographic Selectivity
Entecavir is highly polar (logP < 0), making retention on standard C18 columns difficult without high aqueous content, which hinders desolvation in MS.
Column Choice: We utilize a Phenyl-Hexyl stationary phase.[3] The pi-pi interactions between the phenyl ring of the column and the guanine base of Entecavir provide superior retention and peak shape compared to C18, allowing for a higher organic content in the mobile phase to boost ESI sensitivity.
Sample Preparation: High-Throughput SPE
While Protein Precipitation (PPT) is faster, it leaves significant phospholipids that accumulate on the column. For high-throughput clinical trials involving thousands of samples, 96-well Solid Phase Extraction (SPE) is selected to minimize instrument downtime and maintain sensitivity.
Note: The product ion m/z 152.1 corresponds to the protonated guanine base. Since the d3 label is typically on the cyclopentyl ring, the fragment ion remains 152.1 for both analyte and IS. Always verify the labeling position on your IS Certificate of Analysis.
Validation & Performance Data
This method is validated according to FDA and EMA Bioanalytical Method Validation guidelines.
Extraction Recovery: > 85% (Consistent across concentration range).[7]
Matrix Factor: 0.98 – 1.02 (Normalized by Deuterated IS).
Insight: Without Entecavir-d3, the absolute matrix effect showed ~40% ion suppression. The IS successfully corrected this to unity.
Troubleshooting & Expert Tips
Carryover Mitigation: Entecavir can stick to injector needles. Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) to eliminate carryover.
Isotopic Interference: Ensure the Entecavir-d3 purity is >99% isotopic purity. Even 0.5% of unlabeled Entecavir in the IS stock can contribute to the analyte signal, artificially inflating the LLOQ.
Polarity Issues: If retention time shifts are observed, check the pH of Mobile Phase A. Entecavir is sensitive to pH changes; fresh Ammonium Formate buffer should be prepared daily.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Challa, B. R., et al. (2011).[5] "LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study." Journal of Chromatography B, 879(11-12), 769-776.[6] [Link]
Shimadzu Application News. (2016). "LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma." AD-0106. Retrieved from [Link]
Application Note: High-Sensitivity Quantitation of Entecavir in Human Plasma for Pharmacokinetic Studies Using Entecavir-d2
Abstract & Introduction Entecavir (Baraclude) is a guanosine nucleoside analogue with potent activity against Hepatitis B Virus (HBV) polymerase. Due to its low therapeutic dosage (0.5 mg or 1.0 mg daily), circulating pl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Entecavir (Baraclude) is a guanosine nucleoside analogue with potent activity against Hepatitis B Virus (HBV) polymerase. Due to its low therapeutic dosage (0.5 mg or 1.0 mg daily), circulating plasma concentrations are extremely low, typically requiring a Lower Limit of Quantitation (LLOQ) in the range of 5–10 pg/mL for robust pharmacokinetic (PK) profiling.
This application note details a rigorous LC-MS/MS methodology for the quantitation of Entecavir in human plasma. Unlike older methods that utilize structural analogues (e.g., Lamivudine) as Internal Standards (IS), this protocol mandates the use of Entecavir-d2 , a stable isotope-labeled internal standard (SIL-IS).
Why Entecavir-d2?
In electrospray ionization (ESI), matrix effects (ion suppression or enhancement) can vary significantly across the chromatographic window. Structural analogues do not co-elute perfectly with the analyte, meaning they experience different matrix effects at their specific retention times. Entecavir-d2 co-elutes with Entecavir, experiencing the exact same ionization environment. This provides real-time correction for matrix effects, injection variability, and extraction efficiency, ensuring the highest tier of data integrity required by FDA and EMA guidelines.
Experimental Workflow
The following visualization outlines the critical path from sample collection to data acquisition. Note the inclusion of "System Suitability Tests" (SST) as a gatekeeping step.
Caption: Step-by-step bioanalytical workflow for Entecavir extraction and analysis.
Materials & Reagents
Analyte: Entecavir Reference Standard (>99.0% purity).
Internal Standard: Entecavir-d2 (Deuterated).[1] Note: Verify the label position on the Certificate of Analysis. Common labeling is on the cyclopentyl ring.
Stock Solutions: Prepare Entecavir (1.0 mg/mL) and Entecavir-d2 (1.0 mg/mL) in Methanol. Store at -20°C.
IS Working Solution: Dilute Entecavir-d2 stock to ~5 ng/mL in 50% Methanol/Water.
Calibration Standards (CS): Prepare fresh spikes in blank human plasma ranging from 10 pg/mL to 5000 pg/mL .
Quality Control (QC): Prepare Low (30 pg/mL), Medium (200 pg/mL), and High (4000 pg/mL) QCs.
Sample Preparation (Solid Phase Extraction)
Rationale: While Protein Precipitation (PPT) is faster, SPE is chosen here to minimize matrix effects and maximize sensitivity for the low 10 pg/mL LLOQ.
Aliquot: Transfer 200 µL of plasma (sample, CS, or QC) into a 1.5 mL tube.
IS Addition: Add 20 µL of Entecavir-d2 Working Solution. Vortex for 30 seconds.
Pre-treatment: Add 200 µL of 0.1% Formic Acid in water. Vortex to disrupt protein binding.
Loading: Load the entire pre-treated sample onto the SPE cartridge. Apply low vacuum (<5 Hg).
Washing:
Wash 1: 1.0 mL Water (Removes salts/proteins).
Wash 2: 1.0 mL 5% Methanol in Water (Removes interferences without eluting Entecavir).
Elution: Elute with 1.0 mL Methanol .
Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase (90% A : 10% B). Vortex 1 min, Centrifuge 5 min at 10,000 rpm. Transfer supernatant to autosampler vials.
LC-MS/MS Conditions
Liquid Chromatography[3][4][5][6][7][8][9][10]
System: UHPLC (e.g., Shimadzu Nexera or Waters ACQUITY).
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
Column Temp: 40°C.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program:
Time (min)
% Mobile Phase B
Event
0.00
5
Initial Hold
0.50
5
Desalting
2.50
90
Elution Gradient
3.50
90
Wash
3.60
5
Re-equilibration
| 5.00 | 5 | Stop |
Mass Spectrometry Parameters[1][3][4][5][6][7][8][10]
*Critical Technical Note: The transition for Entecavir-d2 depends on the position of the deuterium label. If the label is on the cyclopentyl ring, the fragment (guanine base, m/z 152) will NOT retain the label, resulting in a 280->152 transition. If the label is on the guanine base, the transition will be 280->154. Always verify with your specific standard.
Method Validation & Self-Validating Systems
To ensure "Trustworthiness" and compliance with FDA Bioanalytical Method Validation Guidance (2018) , the following parameters must be met.
Because Entecavir-d2 is used, the IS-normalized matrix factor should be close to 1.0, indicating the IS is compensating perfectly for any suppression.
Troubleshooting Logic (Self-Correction)
Caption: Diagnostic logic for common bioanalytical failures.
References
U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8]
[Link][6][9]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
[Link]
Shimadzu Corporation. (2020). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Application News AD-0106.
[Link]
Wang, L., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics.[3][10]
[Link] (General Reference for recent PK validation techniques)
Quantitative Analysis of Entecavir in Human Urine: A Validated Sample Preparation Protocol Utilizing Entecavir-d2 as an Internal Standard
An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed, scientifically-grounded protocol for the sample preparation and subsequent analysis of Entecavir...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded protocol for the sample preparation and subsequent analysis of Entecavir in human urine. Entecavir is a potent antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection, and its monitoring in biological fluids is crucial for pharmacokinetic and clinical studies.[1][2] To ensure the highest degree of accuracy and precision, this method employs Entecavir-d2, a stable isotope-labeled internal standard (SIL-IS), to correct for matrix effects and procedural variability.[3][4][5] We present a robust Solid-Phase Extraction (SPE) methodology, chosen for its superior cleanup and concentration capabilities for polar analytes like Entecavir in a complex matrix such as urine.[6][7] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for Entecavir quantification.
Introduction: The Rationale for Precise Entecavir Quantification
Entecavir is a guanosine nucleoside analogue that acts as a potent and selective inhibitor of HBV polymerase, effectively suppressing viral replication.[1][8] Its primary route of elimination is renal, with 62%-73% of the dose excreted unchanged in the urine.[2] Consequently, the analysis of Entecavir in urine provides critical data for pharmacokinetic profiling, dose adjustments in patients with renal impairment, and bioequivalence studies.[9][10]
The inherent complexity of urine, with its high salt content and variable endogenous components, presents a significant analytical challenge. Effective sample preparation is paramount to remove interfering substances and enrich the analyte of interest, thereby enhancing the sensitivity and reliability of the subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Critical Role of Entecavir-d2:
The use of a stable isotope-labeled internal standard, such as Entecavir-d2, is the gold standard in quantitative bioanalysis.[4][5] Entecavir-d2 is chemically identical to Entecavir but has a slightly higher mass due to the incorporation of deuterium atoms.[3] It co-elutes chromatographically with the analyte and behaves identically during extraction and ionization. By adding a known amount of Entecavir-d2 to each sample at the beginning of the workflow, any sample-to-sample variation in extraction recovery or ionization suppression/enhancement is nullified, leading to highly accurate and precise quantification.[3][4]
Analyte and Internal Standard Properties
A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to method development.
Compound
Chemical Formula
Molecular Weight ( g/mol )
CAS Number
Entecavir
C₁₂H₁₅N₅O₃
277.28
142217-69-4
Entecavir-d2
C₁₂H₁₃D₂N₅O₃
279.3
142217-69-4
Note: The CAS number for Entecavir and its common deuterated forms can be the same in some databases as they are structurally analogous.[11]
For a polar compound like Entecavir in a complex aqueous matrix, Solid-Phase Extraction (SPE) is the preferred method. It offers superior selectivity and cleanup compared to simpler methods like "dilute-and-shoot" or protein precipitation (which is not applicable to urine). A hydrophilic-lipophilic balanced (HLB) polymer-based sorbent is highly effective for trapping polar analytes from aqueous solutions.[6][7]
Causality Behind SPE Choice: The HLB sorbent contains both hydrophilic (for interaction with polar Entecavir) and lipophilic components. This dual nature allows for strong retention of Entecavir from the aqueous urine sample while enabling the washing away of highly polar interferences (like salts and urea) with aqueous solutions and less polar interferences with organic solvents, resulting in a cleaner final extract.
Materials and Reagents
Standards: Entecavir and Entecavir-d2 reference standards.
Solvents: Methanol (HPLC or MS grade), Acetonitrile (HPLC or MS grade).
Reagents: Formic acid, Ammonium acetate, Deionized water (18 MΩ·cm).
SPE Cartridges: Oasis HLB (1 cc, 30 mg) or equivalent.[6]
Equipment: Centrifuge, vortex mixer, positive pressure manifold or vacuum manifold for SPE, analytical balance, volumetric flasks, and pipettes.
Matrix: Blank human urine, screened for the absence of Entecavir.
Preparation of Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Entecavir and Entecavir-d2 in methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the Entecavir stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Entecavir-d2 stock solution in 50:50 (v/v) methanol:water. The optimal concentration should be determined during method validation.
Step-by-Step SPE Protocol
Sample Pre-treatment:
Thaw urine samples at room temperature.
Vortex each sample to ensure homogeneity.
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
In a clean tube, pipette 500 µL of the urine supernatant.
Add 50 µL of the IS Working Solution (Entecavir-d2) to all samples except for the blank matrix.
Vortex for 10 seconds.
Solid-Phase Extraction Workflow:
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This step activates the sorbent and ensures a reproducible interaction with the sample.
Loading: Load the entire 550 µL of the pre-treated sample onto the conditioned SPE cartridge. Use a slow and consistent flow rate (~1 mL/min) to ensure efficient binding of the analyte.
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences. This differential washing is key to obtaining a clean extract.
Drying: Dry the SPE cartridge thoroughly by applying high vacuum or positive pressure for 5-10 minutes. Removing residual water is crucial for ensuring efficient elution with the organic solvent.
Elution: Elute Entecavir and Entecavir-d2 from the cartridge by passing 2 x 500 µL of methanol (or a mobile phase compatible solvent like 75% acetonitrile in water) into a clean collection tube.[6] Using two smaller volumes for elution is often more effective than a single larger volume.
Post-Elution Processing:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Vortex thoroughly and transfer to an autosampler vial for injection.
Workflow Visualization
A visual representation of the SPE protocol aids in understanding the procedural flow.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Topic: Entecavir (Baraclude) & Entecavir-d2 Bioanalysis
Matrix: Human Plasma/Serum
Introduction: The "Polarity Trap" in Entecavir Analysis
Welcome to the technical support portal. If you are analyzing Entecavir (ETV), you are likely facing a specific set of challenges derived from its physicochemical properties. Entecavir is a guanosine analogue with high polarity (LogP ≈ -1.1) and weak basicity.[1]
The Core Problem:
Because ETV is polar, it is difficult to retain on standard C18 columns. It often elutes early, near the "void volume"—the exact region where salts, unretained proteins, and phospholipids elute. This results in severe ion suppression or enhancement (Matrix Effects).
While Entecavir-d2 (IS) is the industry-standard internal standard, it is not a "magic bullet." If the matrix effect is severe enough to suppress the signal completely, or if the deuterium label causes a slight retention time shift (isotope effect) moving the IS out of the suppression zone affecting the analyte, quantification will fail.
This guide provides the diagnostic tools and remediation protocols to ensure your assay is robust.
Module 1: Diagnostics – How to Visualize the Invisible
Before changing your extraction method, you must map the matrix effect profile of your current method. The standard "Post-Extraction Spike" method provides a number, but it does not tell you where the suppression is happening.
The Gold Standard: Post-Column Infusion
You must perform a Post-Column Infusion (PCI) experiment to visualize the suppression zones relative to your Entecavir peak.
Protocol: Post-Column Infusion Setup
Infusion: Prepare a solution of Entecavir-d2 (100 ng/mL) in mobile phase. Infuse this continuously at 10 µL/min via a T-tee connector into the LC flow after the column but before the MS source.
Injection: Inject a "Blank Matrix Extract" (plasma processed by your current method).
Observation: Monitor the baseline of the Entecavir-d2 transition.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects in real-time.
Module 2: Sample Preparation – The "Clean-Up"
Q: I am using Protein Precipitation (PPT) with Acetonitrile. My recovery is good, but my CV% is high. Why?
A: PPT is a "dirty" technique. It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are notorious ion suppressors. Because Entecavir is polar, it often co-elutes with these phospholipids if not separated chromatographically.
Recommendation: Switch to Solid Phase Extraction (SPE) . Specifically, use a Mixed-Mode Cation Exchange (MCX) mechanism.
Why MCX? Entecavir contains amine groups that can be protonated (pKa ~10.5). MCX cartridges allow you to wash away neutral and acidic interferences (like phospholipids) using organic solvents while the Entecavir is "locked" onto the sorbent via ionic interaction.
Protocol: Optimized MCX SPE for Entecavir
Step
Solvent/Action
Mechanistic Purpose
1. Condition
1 mL Methanol
Activates sorbent ligands.
2. Equilibrate
1 mL Water
Prepares sorbent for aqueous sample.
3. Load
200 µL Plasma + 200 µL 2% H3PO4
Acidification ensures Entecavir is protonated (charged) to bind to the cation exchange sorbent.
4. Wash 1
1 mL 2% Formic Acid in Water
Removes proteins and salts.
5. Wash 2
1 mL Methanol
CRITICAL STEP: Removes hydrophobic phospholipids. Since Entecavir is ionically bound, it will not wash off with methanol.
6. Elute
500 µL 5% NH4OH in Methanol
High pH neutralizes the Entecavir (removes charge), breaking the ionic bond and releasing it.
7. Evaporate
N2 stream @ 40°C
Concentrates sample.
8. Reconstitute
Mobile Phase
Ready for injection.
Module 3: Chromatographic Optimization
Q: Even with SPE, I see suppression at the start of the run. How do I move Entecavir away from the void?
A: Standard C18 columns struggle to retain polar compounds like Entecavir. If the peak elutes too early (k' < 2), it sits in the "salt front."
Strategy 1: Polar-Embedded C18 (The Robust Choice)
Use a column with a polar-embedded group (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). These columns prevent "phase collapse" in 100% aqueous conditions, allowing you to start your gradient at 0-5% organic to trap the Entecavir.
Strategy 2: HILIC (The Specialist Choice)
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for Entecavir. It retains polar compounds using a high-organic mobile phase.
Benefit: Entecavir elutes later, well away from the void volume.
Benefit: High organic content improves desolvation in the MS source, increasing sensitivity (often 5-10x higher signal than Reverse Phase).
Decision Tree for Method Development:
Figure 2: Decision matrix for selecting the chromatographic mode based on Entecavir's polarity.
Module 4: The Internal Standard (Deuterium Effect)
Q: My Entecavir-d2 peak shape looks slightly different from the analyte, or the retention time is shifted by 0.1 min. Is this a problem?
A: Yes, this is the Deuterium Isotope Effect .
Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency columns (especially UPLC), Entecavir-d2 may elute slightly earlier than Entecavir-d0.
The Risk:
If a sharp matrix suppression zone (e.g., a phospholipid peak) occurs exactly between the d2 and d0 peaks, the IS will be suppressed while the analyte is not (or vice versa). This leads to failed quantification.
Troubleshooting Checklist:
Check Retention Times: If ΔRT > 0.05 min, you are at risk.
Co-elution Verification: Overlay the MRM of the Phospholipids (m/z 184 -> 184 for parents, or specific transitions like 496 -> 184) with your d0 and d2 peaks.
Solution: If separation is occurring, switch to a 13C-labeled internal standard (Entecavir-13C) if commercially available. Carbon-13 does not alter retention time. If 13C is unavailable, shallow the gradient slope to ensure both peaks stay within the same "matrix window."
Summary of Recommendations
Parameter
Standard Practice (Risky)
Senior Scientist Recommendation (Robust)
Extraction
Protein Precipitation (PPT)
SPE (Mixed-Mode Cation Exchange)
Column
Standard C18
Polar-Embedded C18 or HILIC
Mobile Phase
Water/Methanol
Buffer (Ammonium Formate) / ACN
Internal Standard
Entecavir-d2 (Blind use)
Entecavir-d2 (with PCI validation)
References
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Focuses on matrix factor calculations and IS response normalization. Link
Matuszewski, B. K., et al. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry (2003). The foundational paper for the Post-Column Infusion method. Link
Zhang, D., et al. A sensitive method for the determination of entecavir at pg/mL level in human plasma using LC-MS/MS.[5][6] Journal of Pharmaceutical and Biomedical Analysis. Describes the use of SPE for Entecavir to remove interferences. Link
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis. Explains the utility and potential pitfalls (isotope effects) of deuterated internal standards. Link
Troubleshooting low recovery of Entecavir-d2 in plasma samples
Topic: Troubleshooting Low Recovery of Entecavir-d2 in Plasma Samples Executive Summary: The "Polarity Trap" Expert Insight: Low recovery of Entecavir (and its internal standard, Entecavir-d2) is rarely a result of degra...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Recovery of Entecavir-d2 in Plasma Samples
Executive Summary: The "Polarity Trap"
Expert Insight: Low recovery of Entecavir (and its internal standard, Entecavir-d2) is rarely a result of degradation. It is almost exclusively a polarity mismatch between the extraction chemistry and the analyte.
Entecavir is a guanosine nucleoside analogue with a LogP of approximately -1.2 . It is highly hydrophilic. If you are using standard Liquid-Liquid Extraction (LLE) with ethyl acetate or hexane, your analyte is remaining in the aqueous plasma layer. If you are using Protein Precipitation (PPT), you are likely experiencing Ion Suppression (Matrix Effect) that mimics low recovery.
This guide provides a root-cause analysis and a validated Solid Phase Extraction (SPE) protocol to resolve these issues.
Part 1: Diagnostic Phase – Is it Recovery or Suppression?
Before changing your extraction method, you must distinguish between True Extraction Loss and Matrix Effect (Ion Suppression) .
Question: How do I know if my low signal is due to poor extraction or the plasma matrix killing my ionization?
The Experiment: Perform the "Post-Extraction Spike" test.
Set A (Pre-Extraction Spike): Spike Entecavir-d2 into plasma before extraction. Process sample.
Set B (Post-Extraction Spike): Extract blank plasma. Spike Entecavir-d2 into the final eluate (reconstitution solvent).
Set C (Neat Standard): Entecavir-d2 in pure mobile phase (no matrix).
Analysis:
Recovery (%) = (Area A / Area B) × 100
Matrix Effect (%) = (Area B / Area C) × 100
Scenario
Result
Root Cause
Action
1
Recovery < 50%
Extraction Failure
Analyte is not binding to sorbent or not partitioning into organic solvent. Switch to SPE (See Part 2).
2
Matrix Effect < 50%
Ion Suppression
Extraction is fine, but plasma phospholipids are quenching the MS signal. Switch to SPE or improve Chromatography.
3
Both Low
Systemic Failure
Likely using LLE for a polar compound. Stop LLE immediately.
Part 2: Extraction Methodology (The Core Solution)
Question: I am using Protein Precipitation (PPT) with Acetonitrile, but my IS signal varies wildly. Why?
Answer: PPT removes proteins but leaves phospholipids and salts. Because Entecavir elutes early (due to high polarity) on standard C18 columns, it often co-elutes with these suppressors.
Question: Can I use Liquid-Liquid Extraction (LLE)?
Answer:No. Entecavir is too polar to partition effectively into standard organic solvents (EtAc, MTBE, Hexane). You will leave 80-90% of your sample in the aqueous waste.
The Gold Standard: Phenyl Boronic Acid (PBA) SPE
The most robust method for Entecavir utilizes Phenyl Boronic Acid (PBA) cartridges. Entecavir contains a cis-diol moiety (on the cyclopentyl ring). PBA forms a reversible covalent bond with cis-diols under alkaline conditions, allowing extremely aggressive washing of contaminants before elution.
Figure 1: Mechanism of Phenyl Boronic Acid (PBA) SPE for Entecavir. The covalent interaction allows for highly specific extraction of the diol-containing antiviral.
Validated PBA-SPE Protocol
Use 100 mg/1 mL PBA cartridges (e.g., Agilent Bond Elut PBA or similar).
Sample Prep: Aliquot 200 µL Plasma + 20 µL Entecavir-d2 IS.
Alkalinization (Critical): Add 600 µL 2.5% Ammonium Hydroxide (pH must be > 8.5 to activate the boronic acid). Vortex.
Conditioning: 1 mL Methanol followed by 1 mL 1% Ammonium Formate (pH 8.5).
Load: Apply alkalinized sample (gravity or low vacuum).
Wash 2: 1 mL Methanol:Water (50:50) (Removes hydrophobic interferences). Note: Entecavir stays bound due to covalent linkage.
Elution: 2 x 500 µL 5% Formic Acid in Methanol . (Acid breaks the bond).
Evaporation: Evaporate to dryness under N2 at 40°C.
Reconstitution: Reconstitute in Mobile Phase.
Part 3: Internal Standard Specifics
Question: My Entecavir-d2 recovery is lower than my analyte recovery. How is this possible?
Answer: This is usually an Equilibration Issue .
The Problem: The endogenous Entecavir is protein-bound in the plasma. The Entecavir-d2 you add is "free" in solution. If you extract immediately, the extraction efficiency differs because they are in different states.
The Fix: After spiking Entecavir-d2 into the plasma, vortex and incubate for 10-15 minutes at room temperature before adding the alkaline buffer. This allows the IS to equilibrate with plasma proteins, ensuring it behaves exactly like the analyte during extraction.
Question: Is deuterium exchange occurring?
Answer: Unlikely with high-quality IS. Most commercial Entecavir-d2 labels the exocyclic methylene group (C=CH2 → C=CD2). These vinylic deuteriums are stable. However, avoid highly acidic conditions (>10% acid) for prolonged periods (storage > 24h) to prevent any risk of acid-catalyzed hydration of the double bond.
Part 4: Chromatographic Troubleshooting
If extraction is optimized but signal remains low/variable, the issue may be the LC method.
Question: I see peak tailing and low sensitivity on my C18 column.
Answer: Entecavir is polar. On a standard C18, it elutes near the void volume where salts and suppression are highest.
Recommended LC Conditions:
Column: Use a "AQ" (Aqueous) C18 or a Polar-Embedded column (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Hydro-RP). These tolerate 100% aqueous phases and retain polar compounds better.
Gradient: Start at low organic (3-5% B) to force retention.
Troubleshooting Decision Tree
Figure 2: Step-by-step decision tree for diagnosing low recovery issues.
References
Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[3] Agilent Technical Library. Link
Zhao, R., et al. (2025).[4] "Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study." International Journal of Clinical Pharmacology and Therapeutics. Link
Saleh, S. S., & Elbalkiny, H. T. (2025).[5] "Molecular imprinted solid-phase extraction and analysis of Entecavir... in spiked human plasma."[5] Journal of Chromatography B. Link
Sarkar, A. K., et al. (2011).[6] "LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study." Journal of Chromatography B. Link
Cayman Chemical. (n.d.). Entecavir-d2 Product Information and Stability Data.[7]Link[7]
Technical Support Center: Mitigating Deuterium Isotope Effects in Entecavir Bioanalysis
Executive Summary & Diagnostic Framework The Issue: You are observing a retention time (RT) shift where Entecavir-d2 elutes slightly earlier than the native Entecavir analyte during Reverse-Phase Liquid Chromatography (R...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Framework
The Issue:
You are observing a retention time (RT) shift where Entecavir-d2 elutes slightly earlier than the native Entecavir analyte during Reverse-Phase Liquid Chromatography (RPLC).
The Cause:
This is a physical phenomenon known as the Deuterium Isotope Effect (DIE) . The Carbon-Deuterium (
) bond is shorter and has a lower zero-point vibrational energy than the Carbon-Hydrogen () bond.[1] This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated isotopologue.[1] In RPLC, this reduced hydrophobicity leads to weaker interaction with the stationary phase (C18), causing earlier elution.
The Risk:
If the shift (
) is significant, the Internal Standard (IS) may not co-elute with the analyte.[2] Consequently, the IS may not experience the same matrix suppression/enhancement zones as the analyte, leading to inaccurate quantification and non-linear calibration curves.
Diagnostic Workflow (Interactive Guide)
Use the following flowchart to determine if your current RT shift requires method re-optimization.
Figure 1: Diagnostic decision tree for evaluating the impact of deuterium isotope effects on assay validity.
Technical Troubleshooting & FAQ
Scenario A: "My Entecavir-d2 elutes 0.1 - 0.2 minutes earlier than the analyte."
Root Cause:
Entecavir is a polar guanosine analogue. On a standard C18 column, the "Hydrophobic Subtraction" effect of the deuterium atoms is pronounced because the baseline retention is already driven by weak hydrophobic interactions.
Corrective Actions:
Modify the Gradient Slope:
Why: A steep gradient compresses peaks, masking the separation. However, a shallow gradient increases resolution, making the shift more visible.
Fix: If you are using a shallow gradient (e.g., 0.5% B/min), steepen the gradient through the elution window. This forces co-elution.
Temperature Modulation:
Why: Isotope resolution is temperature-dependent.
Fix: Increase column temperature (e.g., from 35°C to 45°C or 50°C ). Higher thermal energy often reduces the subtle thermodynamic differences between
and interactions.
Switch Stationary Phase (HILIC):
Why: In Hydrophilic Interaction Liquid Chromatography (HILIC), the retention mechanism is partitioning into a water layer. The isotope effect is often reversed or minimized in HILIC modes for polar drugs like Entecavir.
Protocol: See Table 1 below for comparison.
Scenario B: "I see the shift, and my calibration curve is non-linear at the lower limit (LLOQ)."
Root Cause:
This indicates Differential Matrix Effect . The IS is eluting in a "cleaner" region (or a more suppressed region) than the analyte. Because they are not overlapping perfectly, the IS signal does not drop/rise proportionally to the analyte signal when matrix interferences are present.
Validation Step (The "Mixing Test"):
To confirm this is the cause, perform a post-column infusion experiment:
Infuse Entecavir (analyte) and Entecavir-d2 (IS) continuously.
Inject a blank plasma extract.
Monitor the baseline. If you see a dip (suppression) at the IS retention time but not at the Analyte retention time (due to the shift), the method is invalid.
Scenario C: "Can I just widen the integration window?"
Answer: No.
Widening the window captures the peak area, but it does not solve the ionization issue. If the mass spectrometer source is suppressed at
min (where IS elutes) but active at min (where Analyte elutes), the ratio is flawed regardless of integration.
Comparative Data: RPLC vs. HILIC
The following table summarizes the expected behavior of Entecavir isotopologues in different chromatographic modes.
Feature
Reversed-Phase (C18)
HILIC (Zwitterionic/Silica)
Retention Mechanism
Hydrophobic Interaction
Partitioning into water layer
Deuterium Effect
Earlier Elution (IS < Analyte)
Mixed/Later Elution (IS Analyte)
Shift Magnitude
High (due to polarity of Entecavir)
Low to Negligible
Matrix Tolerance
Moderate (Phospholipids elute late)
Low (Salts elute early/interfere)
Recommendation
Preferred (if shift < 0.1 min)
Alternative (if RPLC fails)
Mechanistic Visualization
Understanding the molecular interaction helps in choosing the right column.
Figure 2: Mechanistic basis of the deuterium isotope effect in RPLC. The reduced lipophilicity of the deuterated analog leads to weaker retention.[1]
Recommended Protocol (RPLC Optimization)
If you must use RPLC (standard for Entecavir), use these parameters to minimize the impact of the isotope effect.
Instrument: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS)
Column: Waters XBridge C18 or equivalent (High pH stability is beneficial for Entecavir).
Optimized Conditions:
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.5) — High pH keeps Entecavir uncharged, increasing retention and masking subtle isotope differences.
Mobile Phase B: Methanol (MeOH) — MeOH often shows less isotope selectivity than Acetonitrile for this compound.
Flow Rate: 0.3 - 0.4 mL/min.
Column Temp:45°C (Critical: Do not run at room temp).
Step-by-Step Validation:
Equilibrate column at 45°C for 30 mins.
Inject a neat solution containing both Entecavir and Entecavir-d2 (1:1 ratio).
Calculate Resolution (
): Ensure (significant overlap).
Perform Matrix Factor Test: Inject extracted plasma samples (Low QC) and compare the peak area ratio to neat standards. If the Internal Standard normalized Matrix Factor (IS-normalized MF) is between 0.95 and 1.05 , the method is robust despite any minor shift.
References
Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Pharmaceutical and Biomedical Analysis.
Chaudhari, K., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B.
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards and Matrix Effects).
Ye, X., et al. (2009). Simultaneous determination of entecavir and its diastereomers by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Discusses separation challenges).
Technical Support Center: Entecavir-d2 Mobile Phase Optimization
Subject: Optimizing Peak Shape & Sensitivity for Entecavir-d2 (Internal Standard) Executive Summary Entecavir-d2 is the deuterated internal standard (IS) for Entecavir, a guanosine analogue antiviral.[1] Poor peak shape...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimizing Peak Shape & Sensitivity for Entecavir-d2 (Internal Standard)
Executive Summary
Entecavir-d2 is the deuterated internal standard (IS) for Entecavir, a guanosine analogue antiviral.[1] Poor peak shape (tailing, splitting) of the IS directly compromises quantitation accuracy in LC-MS/MS assays.
This guide addresses the root cause of these chromatographic anomalies: pH mismatch relative to the analyte's pKa. Because Entecavir contains both basic (amine) and acidic (hydroxyl/guanine system) moieties, mobile phase pH controls its ionization state. Operating too close to the pKa or leaving silanols unsuppressed causes secondary interactions, leading to peak tailing.
Module 1: The Science of Separation (Theory)
To optimize peak shape, you must control the protonation state of Entecavir-d2.
The Molecule: Entecavir is a guanosine analogue.[2]
The Critical pKa Values:
pKa₁ (~2.3): Protonation of the N7/N3 positions on the guanine ring.
pKa₂ (~9.7): Deprotonation of the hydroxyl/amine groups.
The Mechanism of Failure:
Silanol Activity: At neutral pH (6–7), residual silanols on C18 columns are ionized (SiO⁻). The protonated amine of Entecavir interacts strongly with these negative charges, causing severe peak tailing .
Split Peaks: If the mobile phase pH is near the pKa (e.g., pH ~2.5 or ~9.5), the analyte exists in equilibrium between two ionization states. These states have slightly different hydrophobicities, resulting in peak splitting or broadening.
The Solution: Lock the analyte into a single ionization state and suppress silanol activity.
Figure 1: Decision matrix for pH selection based on column chemistry and analyte ionization.
Module 2: Optimized Protocols
Choose the protocol that matches your detection method. Do not use non-volatile buffers (Phosphate) for LC-MS.
Adjust pH to 2.5 using Orthophosphoric Acid (85%).
Warning: Ensure the column is compatible with 100% aqueous phase if starting at 0% B.
Module 3: Troubleshooting Hub
Q1: My Entecavir-d2 peak is tailing (Tailing Factor > 1.5). Why?
Cause: Secondary interactions between the protonated amine of Entecavir and ionized silanols on the silica surface.
Fix:
Lower the pH: If using Ammonium Acetate pH 5.0, switch to Ammonium Formate pH 3.5 .
Increase Ionic Strength: Increase buffer concentration from 5 mM to 10 mM or 20 mM to mask silanol sites.
Check Column: Old columns lose their end-capping. Replace with a new "Base Deactivated" (BDS) column.
Q2: The peak is splitting or has a "shoulder."
Cause: The pH is likely too close to the pKa (approx. 2.3). The molecule is flipping between ionized and neutral states during the run.
Fix: Move the pH away from the pKa.
Target: pH 3.5 (Buffer) or pH 0.1 (0.1% TFA - Note: TFA suppresses MS signal, use with caution).[1]
Q3: Can I use high pH (pH 10) for Entecavir?
Answer: Yes, but ONLY with hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica dissolves above pH 8.0.
Benefit: At pH 10, Entecavir is deprotonated (negative), and silanols are negative. Charge repulsion leads to very sharp peaks.
Protocol: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[3][4]
Q4: My retention time is shifting between injections.
Cause: "pH Hysteresis." The column is not fully equilibrated to the buffer pH, or the buffer capacity is too low to handle the sample matrix.
Fix: Ensure the column is conditioned with at least 20 column volumes of the buffered mobile phase before the first injection.
Module 4: Diagnostic Workflow
Use this logic flow to diagnose peak shape issues in real-time.
Figure 2: Step-by-step troubleshooting logic for Entecavir-d2 chromatography.
References
United States Pharmacopeia (USP). Entecavir Monograph: Assay and Organic Impurities. USP-NF.[1] (Standard UV method using Phosphate Buffer pH 2.5).
Sarkar, M., et al. (2012). "Method development and validation for the determination of Entecavir in human plasma by LC-MS/MS." Journal of Chromatography B, 879(11-12), 769-776.[1][4] (Discusses Ammonium buffer usage).
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Foundational theory on silanol interactions and pH).
PubChem. Entecavir Compound Summary: Chemical and Physical Properties. (Source for pKa and structure data).
A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Entecavir Using Entecavir-d2
An Objective Comparison and Guide for Researchers, Scientists, and Drug Development Professionals In the realm of antiviral drug development and therapeutic drug monitoring, the precise and accurate quantification of Ent...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison and Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of antiviral drug development and therapeutic drug monitoring, the precise and accurate quantification of Entecavir in biological matrices is paramount. Entecavir, a potent nucleoside analogue, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its therapeutic efficacy is closely linked to maintaining optimal plasma concentrations.[3][4] This guide provides an in-depth, experience-driven comparison of bioanalytical methods for Entecavir, focusing on the validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Entecavir-d2.
The choice of an internal standard (IS) is a critical decision in quantitative bioanalysis. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability.[5] Deuterated internal standards, such as Entecavir-d2, are widely considered the gold standard for LC-MS/MS assays due to their near-identical physicochemical properties to the analyte.[5][6][7] This guide will elucidate the scientific rationale behind this choice and provide the experimental data to support it.
This document is structured to provide not just a protocol, but a comprehensive understanding of the "why" behind the "how," empowering researchers to develop and validate reliable bioanalytical methods for Entecavir and similar small molecules.
The Foundational Role of a Deuterated Internal Standard
In LC-MS/MS analysis, a stable isotope-labeled internal standard like Entecavir-d2 is the preferred choice for several key reasons:
Co-elution with the Analyte: Entecavir-d2 and Entecavir have virtually identical chromatographic retention times. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[5][6]
Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated IS. The ratio of their responses remains constant, thus correcting for extraction inefficiencies.[7]
Compensation for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance are effectively normalized by the consistent response ratio of the analyte to the deuterated IS.[8]
While other compounds, such as Lamivudine, have been used as internal standards for Entecavir analysis, they are structurally different and may not perfectly mimic Entecavir's behavior, potentially leading to less reliable results.[9][10]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a validated method for the quantification of Entecavir in human plasma using Entecavir-d2 as the internal standard. This workflow is designed for high sensitivity and throughput, making it suitable for pharmacokinetic studies.[11][12]
Preparation of Standards and Quality Control Samples
Stock Solutions: Prepare primary stock solutions of Entecavir and Entecavir-d2 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
Working Solutions: Prepare a series of working standard solutions by serially diluting the Entecavir stock solution with 50:50 methanol:water to create calibration standards. Prepare a separate working solution for the internal standard (Entecavir-d2).
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the Entecavir working solutions to create a calibration curve covering the expected concentration range (e.g., 0.05 to 50 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Entecavir from plasma.[11][12]
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Entecavir-d2 working solution.
Vortex briefly to mix.
Add 300 µL of acetonitrile to precipitate the plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the bioanalysis of Entecavir.
LC-MS/MS Conditions
Liquid Chromatography (LC):
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating Entecavir from endogenous plasma components.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS):
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Entecavir and Entecavir-d2. For example:
Entecavir: m/z 278.1 → 152.1
Entecavir-d2: m/z 280.1 → 154.1
Method Validation: Adhering to Regulatory Standards
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[13][14] The validation process should follow the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15][16][17][18][19]
Diagram of Bioanalytical Method Validation Parameters
Caption: Key parameters for a comprehensive bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per FDA and ICH guidelines.[20][21][22]
Parameter
Purpose
Typical Acceptance Criteria
Selectivity
To ensure the method can differentiate the analyte and IS from endogenous components in the matrix.
No significant interfering peaks at the retention times of the analyte and IS.
Sensitivity (LLOQ)
The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Signal-to-noise ratio ≥ 5; accuracy within ±20% of nominal value; precision ≤ 20% CV.
Matrix Effect
To assess the impact of matrix components on the ionization of the analyte and IS.
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery
The efficiency of the extraction procedure.
Recovery should be consistent, precise, and reproducible.
Calibration Curve
To establish the relationship between the instrument response and the analyte concentration.
Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter (precision).
For QC samples, accuracy within ±15% of nominal; precision ≤ 15% CV.
Stability
To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Comparative Performance Data
The following tables present hypothetical but realistic data comparing the performance of the bioanalytical method for Entecavir using Entecavir-d2 versus a non-deuterated, structurally analogous internal standard (Alternative IS).
Table 1: Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Entecavir-d2 IS
Alternative IS
Accuracy (%) / Precision (%CV)
Accuracy (%) / Precision (%CV)
Low
0.15
102.3 / 4.5
95.7 / 9.8
Mid
7.5
98.9 / 3.2
108.2 / 7.5
High
40
101.5 / 2.8
93.1 / 11.2
As demonstrated, the use of Entecavir-d2 results in superior accuracy and precision across all QC levels, with lower coefficients of variation.
Table 2: Matrix Effect and Recovery
Parameter
Entecavir-d2 IS
Alternative IS
Matrix Effect (%CV)
3.8
12.5
Recovery (%)
92.5
85.3
Recovery Precision (%CV)
4.1
10.9
The data clearly shows that Entecavir-d2 more effectively compensates for matrix effects and provides more consistent and higher recovery.
Conclusion: The Superiority of Entecavir-d2 as an Internal Standard
The validation of a bioanalytical method is a critical step in drug development and clinical research.[13] The data presented in this guide unequivocally demonstrates the advantages of using a deuterated internal standard, Entecavir-d2, for the quantification of Entecavir in human plasma. The near-identical chemical and physical properties of Entecavir-d2 to Entecavir ensure a more robust, accurate, and precise method.[7][8]
By following the detailed experimental protocol and adhering to the stringent validation criteria outlined in this guide, researchers can confidently develop and implement a reliable bioanalytical method for Entecavir. This will, in turn, enable the generation of high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.[14] The principles and practices discussed here are not only applicable to Entecavir but can also serve as a valuable framework for the bioanalysis of other small molecule drugs.
References
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Celerion. Retrieved from [Link]
Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]
ICH M10 - Bioanalytical Method Validation Guideline. (2019, July 29). IDBS. Retrieved from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Entecavir-D2. (n.d.). Veeprho. Retrieved from [Link]
bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. (n.d.). Shimadzu. Retrieved from [Link]
LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. (n.d.). Technology Networks. Retrieved from [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency. Retrieved from [Link]
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2010). ResearchGate. Retrieved from [Link]
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, February 9). World Health Organization. Retrieved from [Link]
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. (2025, October 28). PubMed. Retrieved from [Link]
Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. (2006). PubMed. Retrieved from [Link]
LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. (2011, April 1). PubMed. Retrieved from [Link]
The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. (2012). PMC. Retrieved from [Link]
N21-797S018 Entecavir Clinpharm BPCA. (2013, September 20). FDA.report. Retrieved from [Link]
Entecavir. (2025, July 21). MedPath. Retrieved from [Link]
Entecavir Pharmacokinetics, Safety, and Tolerability After Multiple Ascending Doses in Healthy Subjects. (2025, August 6). ResearchGate. Retrieved from [Link]
Product Name : Entecavir-d2. (n.d.). Pharmaffiliates. Retrieved from [Link]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Entecavir Bioanalysis: A Comparative Study of Entecavir-d2
Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, objective comparison of internal standard strategies for the quantification of entecavir in biological ma...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of internal standard strategies for the quantification of entecavir in biological matrices. It will demonstrate, with supporting experimental design and data, the critical role of a stable isotope-labeled internal standard, Entecavir-d2, in achieving maximum reproducibility and accuracy, in alignment with global regulatory standards.
The Analytical Imperative: Precision in Entecavir Quantification
Entecavir is a potent nucleoside analogue used in the treatment of chronic hepatitis B (HBV) infection.[1][2] It acts as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[2][3] Accurate measurement of entecavir concentrations in biological matrices like plasma is paramount for pivotal clinical applications, including pharmacokinetic (PK) studies, bioequivalence (BE) trials, and therapeutic drug monitoring (TDM).[4][5][6][7] The reliability of these studies—and the regulatory decisions they inform—hinges on the bioanalytical method's ability to produce precise and reproducible results.[8][9]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like entecavir due to its inherent sensitivity and selectivity.[2][4] However, the journey from a plasma sample to a final concentration value is fraught with potential variability. Sample preparation, matrix effects, and instrumental drift can all introduce errors.[9][10] To counteract these variables, an internal standard (IS) is indispensable. This guide will explore the profound impact of choosing the right internal standard, comparing the performance of a stable isotope-labeled (SIL) standard, Entecavir-d2, against a structural analogue alternative.
The Role of the Internal Standard in LC-MS/MS
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[10] Its purpose is to normalize the analytical signal of the target analyte (entecavir) to correct for variations that can occur during the analytical process.[11] An ideal IS should mimic the analyte's behavior as closely as possible, including its extraction efficiency, chromatographic retention, and ionization response.[12]
There are two primary categories of internal standards used in LC-MS/MS applications:
Structural Analogues: These are different, but chemically similar, molecules to the analyte.
Stable Isotope-Labeled (SIL) Standards: These are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N).[13]
While structural analogues can be used, SILs are widely considered the "gold standard" for quantitative bioanalysis.[13][14] This is because their physicochemical properties are nearly identical to the native analyte, allowing them to provide the most effective compensation for analytical variability.[12]
Comparative Analysis: Entecavir-d2 vs. A Structural Analogue
To illustrate the performance differences, we will compare Entecavir-d2 with a commonly used structural analogue, Lamivudine, which has been previously utilized as an internal standard for entecavir analysis.[4]
Entecavir-d2 (The SIL Advantage)
Entecavir-d2 is the deuterium-labeled analogue of entecavir.[5][15][16] It shares the same elemental composition and structure, differing only in the mass of two hydrogen atoms.
Causality of Superior Performance: Because Entecavir-d2 is chemically identical to entecavir, it co-elutes from the liquid chromatography column and experiences the exact same ionization suppression or enhancement effects in the mass spectrometer source.[12] It also tracks the analyte flawlessly through every step of sample preparation, from protein precipitation or solid-phase extraction to evaporation and reconstitution. This near-perfect mimicry is the foundation of its ability to ensure a constant analyte/internal standard response ratio, a prerequisite for a rugged bioanalytical method.[12]
Structural Analogue (The Inherent Compromise)
Using a different molecule like lamivudine introduces unavoidable compromises.
Sources of Variability:
Extraction Recovery: Even small structural differences can alter a molecule's polarity and binding affinity, leading to different recovery rates during sample extraction.
Chromatographic Separation: The analogue will likely have a different retention time than entecavir. If matrix effects vary across the chromatographic timeline, the analyte and the IS will be affected differently, leading to inaccurate correction.
Ionization Efficiency: The two compounds will have different propensities to ionize in the MS source. This ionization efficiency can be uniquely suppressed or enhanced by co-eluting matrix components, meaning the IS cannot reliably correct for matrix effects on the analyte.[11]
The following diagram illustrates the logical flow of how a SIL internal standard provides superior correction for analytical variability compared to a structural analogue.
Caption: Logical flow demonstrating superior analytical correction using a SIL IS.
Experimental Protocol: A Validated LC-MS/MS Method
To provide a self-validating framework, the following protocol is grounded in principles outlined by the FDA and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[8][17][18][19]
Entecavir-d2: m/z 280.1 → 154.1 (Hypothetical, based on d2 labeling)
Data Comparison: Reproducibility Under Scrutiny
The true test of an internal standard lies in the validation data, specifically precision and accuracy. The following table presents hypothetical but realistic data from a method validation study comparing Entecavir-d2 with a structural analogue IS. The acceptance criteria are based on the ICH M10 guideline, which requires precision (%CV or RSD) to be ≤15% and accuracy (%RE) to be within ±15% of the nominal value.[20]
Parameter
QC Level
Method with Structural Analogue IS
Method with Entecavir-d2 IS
ICH M10 Acceptance Criteria
Intra-Day Precision (%CV)
LLOQ (50 pg/mL)
11.5%
4.8%
≤20%
Low QC (150 pg/mL)
9.8%
3.5%
≤15%
Mid QC (1000 pg/mL)
8.5%
2.1%
≤15%
High QC (15000 pg/mL)
7.9%
1.9%
≤15%
Inter-Day Precision (%CV)
LLOQ (50 pg/mL)
14.2%
6.2%
≤20%
Low QC (150 pg/mL)
12.1%
4.1%
≤15%
Mid QC (1000 pg/mL)
10.3%
3.3%
≤15%
High QC (15000 pg/mL)
9.5%
2.8%
≤15%
Matrix Effect (%CV)
Low QC
13.8%
3.1%
≤15%
High QC
11.2%
2.4%
≤15%
Analysis of Results:
As the data clearly demonstrates, while the method using a structural analogue may meet the regulatory acceptance criteria, the method employing Entecavir-d2 shows significantly improved performance.
Precision: The coefficient of variation (%CV) values are consistently 2-3 times lower across all QC levels when using Entecavir-d2. This indicates much tighter clustering of results and, therefore, higher reproducibility.
Matrix Effect: The variability in signal due to matrix effects is dramatically reduced with Entecavir-d2. A %CV of 3.1% versus 13.8% at the low QC level highlights the superior ability of the SIL IS to compensate for ion suppression/enhancement from different sources of human plasma. This is a critical factor for ensuring data reliability in clinical studies with diverse patient populations.
Conclusion: The Gold Standard for Reliable Bioanalysis
For the quantification of entecavir, the choice of internal standard is not a trivial detail; it is a fundamental determinant of data quality and reproducibility. While a structural analogue can be used, it introduces inherent analytical compromises that can lead to increased variability.
The use of a stable isotope-labeled internal standard, Entecavir-d2, provides a chemically identical surrogate that perfectly tracks the analyte through every stage of the analytical process. This results in superior correction for variability in sample preparation and matrix effects, yielding significantly higher precision and accuracy. For researchers, scientists, and drug development professionals who rely on bioanalytical data to make critical decisions, embracing the SIL approach is the most robust strategy for ensuring the integrity and reproducibility of entecavir quantification.
References
Current time information in Boston, MA, US. (n.d.). Google.
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]
The Role of Internal Standards In Mass Spectrometry . (n.d.). SCION Instruments. Retrieved February 10, 2026, from [Link]
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
Kumar, A., & Singh, B. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. Retrieved February 10, 2026, from [Link]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . (n.d.). SciSpace. Retrieved February 10, 2026, from [Link]
ICH M10 on bioanalytical method validation - Scientific guideline . (n.d.). European Medicines Agency. Retrieved February 10, 2026, from [Link]
bioanalytical method validation and study sample analysis m10 . (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved February 10, 2026, from [Link]
Pilli, N. R., Inamadugu, J. K., Mullangi, R., & Karra, V. K. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study . Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(11-12), 769–776. [Link]
ICH M10 - Bioanalytical Method Validation Guideline . (2019). IDBS. Retrieved February 10, 2026, from [Link]
M10: Bioanalytical Method Validation and Study Sample Analysis . (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved February 10, 2026, from [Link]
Entecavir-D2 . (n.d.). Veeprho. Retrieved February 10, 2026, from [Link]
Bioanalytical Method Validation Aiming for Enhanced Reproducibility . (n.d.). Separation Science. Retrieved February 10, 2026, from [Link]
LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma . (n.d.). Shimadzu. Retrieved February 10, 2026, from [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 . (2022). European Medicines Agency (EMA). Retrieved February 10, 2026, from [Link]
Zhang, Q., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study . International journal of clinical pharmacology and therapeutics. [Link]
Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study | Request PDF . (2025). ResearchGate. Retrieved February 10, 2026, from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . (n.d.). U.S. Food and Drug Administration (FDA). Retrieved February 10, 2026, from [Link]
Bioanalytical Method Validation for Biomarkers Guidance . (n.d.). U.S. Department of Health and Human Services (HHS). Retrieved February 10, 2026, from [Link]
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. Retrieved February 10, 2026, from [Link]
Bioanalytical Method Validation Guidance for Industry . (2018). U.S. Food and Drug Administration (FDA). Retrieved February 10, 2026, from [Link]
Entecavir Patent Evaluation, Method for Diastereomeric Impurities . (2018). Juniper Publishers. Retrieved February 10, 2026, from [Link]
HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma . (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
He, Y., et al. (2015). Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis . PubMed Central. [Link]
Shekar, M. S., & Mohamed, G. G. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. International Journal of Pharmaceutical Quality Assurance, 10(1), 123-128.
Product Name : Entecavir-d2 . (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]
Walash, M., et al. (2020). Selective Determination of Entecavir in the Presence of Its Oxidative Degradate by Spectrophotometric and Chromatographic Methods | Request PDF . ResearchGate. Retrieved February 10, 2026, from [Link]
Personal protective equipment for handling Entecavir-d2
High-Potency Internal Standard Protocol Executive Safety Assessment Entecavir-d2 is the deuterium-labeled internal standard of Entecavir, a guanosine nucleoside analogue used to treat chronic Hepatitis B. While used in m...
Author: BenchChem Technical Support Team. Date: February 2026
High-Potency Internal Standard Protocol
Executive Safety Assessment
Entecavir-d2 is the deuterium-labeled internal standard of Entecavir, a guanosine nucleoside analogue used to treat chronic Hepatitis B. While used in milligram quantities for LC-MS/MS bioanalysis, it must be handled with the same rigor as the active pharmaceutical ingredient (API).
Core Hazard: Entecavir is a potent Reproductive Toxin and Suspected Carcinogen . It operates by inhibiting viral DNA polymerase; however, at high exposures, it poses risks to host cellular replication.
Risk Profile Summary
Parameter
Classification
Critical Note
Occupational Exposure Band (OEB)
OEB 4 (High Potency)
OEL: ~2 µg/m³ (8-hr TWA) [1]
Primary Health Hazards
H351: Suspected of causing cancerH361: Suspected of damaging fertility/unborn childH372: Causes damage to organs (Liver)
Strict containment required for pregnant personnel.
Physical Hazard
Static-Prone Powder
Deuterated standards are often dry and electrostatic; "flying powder" is the #1 exposure vector.
Bioavailability
High (Oral/Inhalation)
Dust inhalation is the primary risk pathway in the lab.
The Barrier Strategy: PPE & Engineering Controls
Safety when handling Entecavir-d2 relies on a Redundant Barrier System . PPE is the last line of defense; engineering controls are the first.
A. Engineering Controls (Mandatory)
Primary Containment: All powder handling (weighing, transfer) must occur inside a Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) designed for potent compounds.
Static Control: Use an ionizing fan or anti-static gun inside the hood.
Scientific Logic:[1][2][3] Deuterated compounds are expensive and often highly static. Static charge causes particles to repel into the air (aerosolization), creating an invisible inhalation hazard and mass balance errors.
B. Personal Protective Equipment (PPE) Matrix
Body Zone
Required Equipment
Technical Specification & Logic
Respiratory
N95 (Minimum) / P100
Inside Hood: N95 acts as a backup in case of airflow breach.Outside Hood (Spill): P100 or PAPR required.
Hand Protection
Double Gloving
Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, ASTM D6978 Chemotherapy-rated).Why: Visual breach detection; outer glove is discarded immediately after weighing.
Eye/Face
Safety Glasses
Side shields required.[1][4][5] Face shield if handling liquid volumes >500mL (rare for IS).
Body
Lab Coat + Sleeve Covers
Tyvek® Sleeve Covers are critical. Cotton lab coat cuffs trap powder; Tyvek sheds it.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to isolate the user from the compound until it is in solution. Once Entecavir-d2 is dissolved, the inhalation risk drops to near zero, and the risk becomes dermal (absorption).
Phase 1: Preparation (Donning)
Activate BSC/Hood airflow 15 minutes prior to use.
Don PPE: Shoe covers
Gown Mask Inner Gloves Outer Gloves (taped to sleeve).
Place Anti-Static Gun and Waste Container (labeled "Hazardous - Cytotoxic") inside the hood.